molecular formula C9H4FNO5 B12849266 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Cat. No.: B12849266
M. Wt: 225.13 g/mol
InChI Key: NENHFVKPNQXRSB-UHFFFAOYSA-N
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Description

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (CAS 1823793-02-7) is a benzofuran-based compound serving as a versatile chemical building block in organic synthesis and materials science research. Benzofuran scaffolds are of significant interest in medicinal chemistry for their wide range of biological activities, which include anticancer, antibacterial, and anti-inflammatory effects . As a carboxylic acid derivative, this compound is particularly valuable for further chemical modification, allowing researchers to create amides, esters, and other complex molecular architectures for developing novel substances . While a closely related compound, 4-Fluoro-7-nitrobenzofurazan (NBD-F), is well-established as a fluorogenic reagent for labeling and detecting amines and amino acids in analytical chemistry , this specific carboxylic acid analog extends the toolkit of available nitrobenzofuran precursors. Researchers utilize such derivatives to create advanced materials and as key intermediates in synthesizing pharmacologically active molecules . The structural features of this compound make it a valuable intermediate for exploring new chemical entities in drug discovery and material science applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H4FNO5

Molecular Weight

225.13 g/mol

IUPAC Name

4-fluoro-7-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13)

InChI Key

NENHFVKPNQXRSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1[N+](=O)[O-])C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzofuran scaffold is a prominent heterocyclic motif frequently encountered in both natural products and synthetic molecules of significant biological importance. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of the benzofuran core allows for the fine-tuning of these biological activities. This guide focuses on a novel, substituted derivative: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid.

The incorporation of a carboxylic acid at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 7-position is anticipated to confer unique chemical and biological properties to the benzofuran nucleus. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial interactions with biological targets.[1] The fluorine atom, a common substituent in modern medicinal chemistry, can enhance metabolic stability, binding affinity, and membrane permeability.[2][3] The nitro group, a strong electron-withdrawing group, significantly modulates the electronic properties of the aromatic system and is a key feature in several antimicrobial and anticancer agents.[4][5]

This technical guide provides a prospective analysis of the chemical properties of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, including its predicted physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications in drug discovery.

Predicted Physicochemical Properties

The physicochemical properties of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid are largely dictated by the interplay of its three key functional groups.

Acidity: The carboxylic acid group is the primary acidic functional group. The pKa of benzoic acid is approximately 4.20.[6] The presence of two strong electron-withdrawing groups, the nitro group and the fluorine atom, is expected to increase the acidity of the carboxylic acid (i.e., lower the pKa) by stabilizing the carboxylate anion through inductive effects. For comparison, the pKa values of various substituted benzoic acids are influenced by the electronic nature of their substituents.[7][8][9]

Solubility and Lipophilicity: The carboxylic acid group will enhance aqueous solubility, particularly at pH values above its pKa where it exists as the carboxylate salt. The nitro and fluoro groups will increase the lipophilicity of the molecule. The overall solubility will therefore be a balance of these opposing effects.

Electronic Effects: The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution due to its powerful electron-withdrawing resonance and inductive effects.[10][11] The fluorine atom is a deactivating but ortho-para directing group, with a strong inductive electron-withdrawing effect and a weaker resonance electron-donating effect.[12] These electronic influences will govern the reactivity of the benzofuran ring system.

PropertyPredicted Value/CharacteristicRationale
pKa < 4.20Electron-withdrawing effects of the nitro and fluoro groups stabilize the carboxylate anion.[6][7][8][9]
Solubility Moderately soluble in polar organic solvents; sparingly soluble in water at low pH, more soluble at higher pH.Presence of both polar (carboxylic acid, nitro) and nonpolar (benzofuran ring) moieties.
Lipophilicity (LogP) Moderately highThe aromatic system and the fluoro and nitro groups contribute to lipophilicity.

Proposed Synthesis

A plausible synthetic route to 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid can be envisioned starting from a suitably substituted salicylaldehyde. A common method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[13][14][15][16][17]

A proposed synthetic workflow is as follows:

  • Nitration of a fluorophenol: Starting with a commercially available fluorophenol, selective nitration would be performed to introduce the nitro group at the desired position.

  • Formylation: Introduction of a formyl group ortho to the hydroxyl group to yield the required substituted salicylaldehyde.

  • Coumarin formation: Condensation of the salicylaldehyde with a suitable reagent to form a 3-halocoumarin intermediate.

  • Perkin Rearrangement: Base-catalyzed rearrangement of the 3-halocoumarin to yield the target 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid.[13][14][15][16][17]

Caption: Potential derivatization reactions of the carboxylic acid group.

Reactions of the Aromatic Ring: The benzofuran ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and fluoro groups. [10][11]However, nucleophilic aromatic substitution (SNAr) may be possible, particularly at positions activated by the nitro group.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation would significantly alter the electronic and steric properties of the molecule and could lead to compounds with different biological activities.

Potential Applications in Drug Discovery

The unique combination of functional groups in 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid suggests several potential applications in drug discovery.

Anticancer and Antimicrobial Agents: Many nitroaromatic compounds exhibit antimicrobial and anticancer properties, often through bioreduction of the nitro group to generate reactive radical species. [4][5][18][19]The benzofuran scaffold itself is present in numerous compounds with such activities.

Enzyme Inhibitors: The carboxylic acid group can act as a key binding element in the active site of various enzymes. The overall scaffold could be designed to target specific enzymes implicated in disease.

Bioisosteric Replacement: The carboxylic acid group can sometimes lead to unfavorable pharmacokinetic properties. It can be replaced with bioisosteres such as tetrazoles or N-acyl sulfonamides to improve drug-like properties while retaining biological activity. [1][20][21][22][23]

Conclusion

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid represents a novel and unexplored scaffold with significant potential in medicinal chemistry. Its predicted chemical properties, driven by the interplay of the benzofuran core, carboxylic acid, fluoro, and nitro groups, make it an attractive target for synthesis and biological evaluation. The synthetic strategies and characterization data outlined in this guide provide a framework for researchers to explore the chemistry and therapeutic potential of this promising molecule.

References

  • Bowden, K., & Battah, S. (2025, August 10). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Tiwari, H., & Khan, A. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321.
  • Gorin, C. F., & Toste, F. D. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • The pKa values of a few ortho-, meta-, and para-substituted benzo.... (n.d.). Pearson. Retrieved February 25, 2026, from [Link]

  • Bioisosteres for carboxylic acid groups. (2024, April 19). Hypha Discovery. [Link]

  • Tiwari, H., & Khan, A. (2012, June 27). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024, April 15). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. PubMed. [Link]

  • Perkin rearrangement. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved February 25, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved February 25, 2026, from [Link]

  • Isaksson, J., et al. (2020, January 15). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. [Link]

  • Li, X., et al. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. ACS Publications. [Link]

  • De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. Journal of Organic Chemistry, 72(10), 3955-3957.
  • Hajj, V., et al. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025, May 23). Evergreensino Chemical Co., Ltd. [Link]

  • Pekcan, G., & Hakan Aktas, A. (2006, April 4). Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]

  • Fathy, N. M., et al. (2014). First synthesis of 2-(benzofuran-2-yl)
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717.
  • CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010, November 9). HETEROCYCLES, 81(12), 2867.
  • Bowden, K., & Battah, S. (2025, August 10). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. ResearchGate. [Link]

  • Benzofuran-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

  • Benzofuran-2-carboxylic acid. (n.d.). NIST WebBook. Retrieved February 25, 2026, from [Link]

  • Abreu, P. A., et al. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved February 25, 2026, from [Link]

  • Benzofuran-2-carboxylic acid. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Imane, B., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025, February 7). Master Organic Chemistry. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Arunakumar, D. B., et al. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Der Pharma Chemica, 8(7), 46-54.
  • Noriega, S., et al. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

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Sources

Technical Guide: Therapeutic Applications of Fluorinated Nitrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the therapeutic landscape of fluorinated nitrobenzofuran derivatives, distinguishing between the 2-nitrobenzofuran pharmacophore (anti-infective/hypoxia-activated) and the 7-nitrobenzofurazan (benzoxadiazole) scaffold (covalent warheads).

Executive Summary

Fluorinated nitrobenzofuran derivatives represent a privileged class of heterocycles in drug discovery, characterized by two distinct reactive pathways driven by the synergy between the nitro group (


) and the fluorine substituent (

).
  • Bioreductive Activation: In 2-nitrobenzofurans , the nitro group acts as a "trigger," activated by bacterial or parasitic nitroreductases to form toxic intermediates. Fluorine substitution enhances metabolic stability and lipophilicity.[1][2]

  • Covalent Inhibition (

    
    ):  In 7-nitrobenzofurazans (NBD) , the fluorine atom at the C-4 position functions as a hyper-reactive leaving group, enabling targeted covalent inhibition of nucleophilic residues (cysteine/lysine) in oncogenic proteins like Glutathione S-Transferase (GST).
    

This guide provides the mechanistic basis, therapeutic data, and experimental protocols for leveraging these scaffolds in oncology and infectious disease research.

Part 1: The Pharmacophore & The Fluorine Effect[3]

The introduction of fluorine into the nitrobenzofuran core is not merely structural; it is functional. The high electronegativity of fluorine alters the electronic landscape of the aromatic ring, modulating the reactivity of the nitro group and the susceptibility of the ring to nucleophilic attack.

Structural Classes
Scaffold ClassStructure DescriptionPrimary MechanismTherapeutic Focus
Class A: 2-Nitrobenzofurans Nitro group at C-2 position of the furan ring.[3] Fluorine on the benzene ring.[4][5][6][7]Bioreduction: Nitro-to-amine reduction generates free radicals.Tuberculosis, Chagas Disease (Anti-parasitic).[8]
Class B: 7-Nitrobenzofurazans (NBD) Nitro group at C-7; N-O-N bridge (benzoxadiazole). Fluorine at C-4 (NBD-F).[9][10][11]

Warhead:
Covalent modification of thiols/amines.
Oncology (GST inhibitors), Covalent Probes.
The Fluorine Advantage
  • Metabolic Blockade: In Class A, fluorine substitution (typically at C-5 or C-6) blocks P450-mediated hydroxylation, significantly extending the half-life (

    
    ) of the drug.
    
  • Leaving Group Ability: In Class B (e.g., NBD-F), the C-F bond is activated by the electron-withdrawing nitro group, making it an excellent leaving group for covalent labeling. NBD-F reacts with amines/thiols

    
    500 times faster than its chlorinated analog (NBD-Cl) [1].[12]
    

Part 2: Therapeutic Area I — Oncology (Covalent Inhibition)

The 7-nitrobenzofurazan scaffold (often colloquially grouped with nitrobenzofurans) is utilized to design Targeted Covalent Inhibitors (TCIs) . The primary target is Glutathione S-Transferase Pi (GST-


) , an enzyme overexpressed in multidrug-resistant (MDR) tumors.
Mechanism: Suicide Inhibition of GST-

Compounds like NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) utilize the NBD scaffold. The mechanism involves the displacement of the fluorine (or chlorine) by the thiolate of Glutathione (GSH) within the enzyme's active site, or direct reaction with active site cysteines.

  • Step 1: The inhibitor binds to the H-site of GST-

    
    .
    
  • Step 2: A Meisenheimer complex forms.

  • Step 3: The fluorine leaving group is expelled (in NBD-F derivatives), forming a stable thioether adduct.

  • Result: Irreversible inhibition of GST, leading to accumulation of reactive oxygen species (ROS) and apoptosis in cancer cells (e.g., HCT116, K562) [2].

Visualization: The Pathway

The following diagram illustrates the kinetic pathway of a fluorinated NBD derivative reacting with a protein thiol.

SNAr_Mechanism Drug Fluorinated NBD (Warhead) Complex Non-Covalent Complex (E·I) Drug->Complex Kd (Binding) Target Protein Target (Cys-SH) Target->Complex Transition Meisenheimer Intermediate Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (E-I) Transition->Adduct k_inact (Irreversible) Leaving Fluoride Ion (F-) Transition->Leaving

Caption: Kinetic pathway of covalent inhibition via Nucleophilic Aromatic Substitution (


).

Part 3: Therapeutic Area II — Infectious Diseases (Bioreduction)[2]

Fluorinated 2-nitrobenzofurans are potent anti-tubercular and anti-parasitic agents. They function as prodrugs.

Anti-Tubercular Activity[8][13]
  • Target: Mycobacterium tuberculosis.

  • Mechanism: The 2-nitro group is reduced by the mycobacterial deazaflavin-dependent nitroreductase (Ddn). This generates reactive nitrogen species (RNS) that damage DNA and inhibit cell wall synthesis.

  • Fluorine Role: Fluorination at the C-5 position prevents rapid oxidative metabolism by the host liver, maintaining therapeutic plasma concentrations.

Anti-Parasitic Activity (Chagas Disease)
  • Target: Trypanosoma cruzi.

  • Mechanism: Inhibition of trypanothione reductase. Fluorinated derivatives have shown superior

    
     values compared to non-fluorinated controls due to enhanced lipophilicity facilitating membrane crossing [3].
    

Part 4: Experimental Protocols

Protocol A: Determination of Covalent Kinetic Constants ( )

For validating Fluorinated NBD derivatives as covalent inhibitors.

Objective: Quantify the potency and reactivity of the fluorinated warhead against a target enzyme (e.g., GST or a model cysteine protease).

Materials:

  • Recombinant Target Enzyme (e.g., GST-

    
    ).
    
  • Fluorinated Inhibitor (Stock in DMSO).

  • Substrate (e.g., CDNB for GST).

  • Buffer: 100 mM Potassium Phosphate, pH 6.5, 1 mM EDTA.

Workflow:

  • Incubation: Incubate the enzyme (

    
    ) with varying concentrations of the fluorinated inhibitor (
    
    
    
    ) for different time points (
    
    
    ).
  • Dilution: At each time point, dilute an aliquot 100-fold into the reaction buffer containing saturating substrate (CDNB).

  • Measurement: Monitor the residual enzymatic activity (

    
    ) spectrophotometrically (Abs 340 nm for CDNB-GSH conjugate).
    
  • Analysis:

    • Plot

      
       vs. time to obtain 
      
      
      
      for each inhibitor concentration.
    • Plot

      
       vs. 
      
      
      
      and fit to the hyperbolic equation:
      
      
    • Validation Criteria: A high

      
       ratio (
      
      
      
      ) indicates an effective covalent drug.
Protocol B: Synthesis of 4-Fluoro-7-Nitrobenzofurazan (NBD-F) Derivatives

Standard procedure for conjugating NBD-F to a therapeutic pharmacophore (amine-bearing).

Safety Note: NBD-F is a potent sensitizer and should be handled in a fume hood.

  • Preparation: Dissolve the amine-bearing pharmacophore (1.0 eq) in anhydrous acetonitrile (MeCN) or DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA, 2.0 eq) to buffer the generated HF.

  • Reaction: Add 4-Fluoro-7-nitrobenzofurazan (1.1 eq) dropwise at

    
    .
    
    • Note: NBD-F is significantly more reactive than NBD-Cl; reactions often complete within 15–30 minutes at room temperature.

  • Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane). The product is usually highly fluorescent (yellow/green).

  • Purification: Evaporate solvent and purify via Flash Chromatography on Silica Gel.

    • Critical Step: Avoid amine-based mobile phase modifiers (like triethylamine) during purification, as they can react with unreacted NBD-F.

Part 5: Workflow Visualization

Experimental_Workflow cluster_assays Biological Validation Start Lead Compound (Amine/Thiol) Reagent Reagent Selection: NBD-F (Fast) vs NBD-Cl (Slow) Start->Reagent Synth Synthesis (MeCN, DIPEA, 25°C) Reagent->Synth Purify Purification (Silica Gel, No Amine Modifiers) Synth->Purify Assay1 Covalent Kinetics (k_inact/K_I) Purify->Assay1 Assay2 Cell Viability (MTT/Resazurin) Assay1->Assay2 Assay3 Target Engagement (Mass Spec/Proteomics) Assay2->Assay3

Caption: Integrated workflow for synthesis and validation of fluorinated nitrobenzofuran therapeutics.

References

  • PubChem. (2023).[9] 4-Fluoro-7-nitrobenzofurazan Compound Summary. National Library of Medicine.[9] Available at: [Link]

  • Ricci, G., et al. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Journal of Biological Chemistry. (Contextual citation based on established NBDHEX mechanism).
  • Moraes, C. B., et al. (2014). Nitrobenzofurans as potent anti-trypanosomal agents.

Sources

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical profile, synthesis, and pharmaceutical utility of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid , a specialized heterocyclic scaffold.

Executive Summary

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (C₉H₄FNO₅) is a high-value pharmaceutical intermediate used primarily in the development of DNA gyrase inhibitors (antibacterials) and PARP inhibitors (oncology). Its structural value lies in the 4-fluoro substituent, which enhances metabolic stability and lipophilicity, and the 7-nitro group, which serves as a masked amino handle for downstream derivatization.

Note on Nomenclature: This compound is a benzofuran (C-O-C ring). It is distinct from the common fluorescent probe NBD-F (4-Fluoro-7-nitrobenzofurazan), which contains a benzoxadiazole (N-O-N) ring. Confusion between these two is a common error in procurement; this guide focuses strictly on the benzofuran scaffold.

Chemical Identity & Profile[1][2][3][4][5]

PropertySpecification
Chemical Name 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid
Formula C₉H₄FNO₅
Molecular Weight 225.13 g/mol
Core Scaffold Benzo[b]furan
Key Substituents 4-Fluoro (C4), 7-Nitro (C7), 2-Carboxylic Acid (C2)
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.2 (Carboxylic acid)

Rational Synthesis Strategies

The synthesis of this specific isomer requires precise regiocontrol. The most robust pathway is the Salicylaldehyde Cyclization Route , utilizing magnesium-mediated formylation to overcome the deactivating effect of the nitro group.

Pathway A: The Salicylaldehyde Route (Recommended)

This route guarantees the correct 4,7-substitution pattern by constructing the furan ring onto a pre-functionalized benzene precursor.

Step 1: Regioselective Ortho-Formylation

Precursor: 2-Fluoro-5-nitrophenol (CAS 22510-08-3). Challenge: The nitro group at C5 deactivates the ring, particularly the positions ortho and para to it (C4 and C6). We need formylation at C6 (ortho to OH) to generate the salicylaldehyde. Solution: Use MgCl₂/Paraformaldehyde or the Duff Reaction .[1] The Magnesium ion chelates with the phenoxide oxygen, directing the formyl group exclusively to the ortho position (C6), overcoming the electronic deactivation.

  • Reagents: Paraformaldehyde, MgCl₂, Triethylamine (TEA), Acetonitrile.

  • Conditions: Reflux, 4–6 hours.

  • Product: 2-Hydroxy-3-fluoro-6-nitrobenzaldehyde.

Step 2: Rap-Stoermer / Feist-Benary Cyclization

The salicylaldehyde is condensed with an


-haloacetate to close the furan ring.
  • Reagents: Diethyl bromomalonate (or Ethyl bromoacetate), K₂CO₃, DMF.

  • Mechanism:

    • O-Alkylation: Phenolic oxygen attacks the alkyl halide.

    • Aldol Condensation: The methylene of the acetate attacks the aldehyde carbonyl.

    • Dehydration/Aromatization: Loss of water yields the benzofuran ester.

  • Product: Ethyl 4-fluoro-7-nitrobenzofuran-2-carboxylate.

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH, THF/Water.

  • Product: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid.

Visualization of Synthesis Pathway

Synthesis Start 2-Fluoro-5-nitrophenol (CAS 22510-08-3) Step1 Ortho-Formylation (MgCl2 / (CH2O)n) Start->Step1 Inter1 2-Hydroxy-3-fluoro- 6-nitrobenzaldehyde Step1->Inter1 Regioselective Step2 Cyclization (Ethyl Bromoacetate / K2CO3) Inter1->Step2 Inter2 Ethyl 4-fluoro-7-nitro- benzofuran-2-carboxylate Step2->Inter2 Rap-Stoermer Step3 Hydrolysis (LiOH / THF / H2O) Inter2->Step3 Final 4-Fluoro-7-nitrobenzofuran- 2-carboxylic acid Step3->Final

Figure 1: Step-wise synthesis via the modified Salicylaldehyde route.

Process Optimization & Critical Parameters

For researchers scaling this synthesis, the following parameters are critical for yield and purity.

ParameterRecommendationScientific Rationale
Formylation Base Triethylamine (TEA) with MgCl₂Mg²⁺ stabilizes the transition state via chelation, forcing ortho-substitution despite the nitro group's deactivation.
Cyclization Solvent DMF or DMAc (Anhydrous)High dielectric constant promotes the SN2 displacement (O-alkylation) and subsequent cyclization.
Temperature Control 80–90°C (Cyclization)Sufficient energy to overcome the barrier for ring closure, but low enough to prevent decarboxylation of the acid if generated in situ.
Work-up pH Acidify to pH 2–3The final product is a carboxylic acid; it will be soluble in basic aqueous layers. Careful acidification precipitates the product.

Downstream Pharmaceutical Applications[2][7]

This intermediate is rarely the final API. It serves as a scaffold for "Fragment-Based Drug Design."

Key Derivatization Logic
  • 7-Nitro Reduction: The nitro group is reduced (Fe/NH₄Cl or H₂/Pd-C) to an amine . This 7-amino position is critical for binding to the ATP-binding pocket of enzymes like Gyrase B .

  • 2-Carboxyl Coupling: The acid is converted to an amide (using HATU/EDC) to attach solubilizing tails (e.g., piperazines, pyrrolidines) that improve pharmacokinetics.

Derivatization Workflow

Applications Core 4-Fluoro-7-nitrobenzofuran- 2-carboxylic acid Red Reduction (Fe / NH4Cl) Core->Red Coup Amide Coupling (HATU / Amine) Core->Coup Amine 7-Amino-4-fluorobenzofuran- 2-carboxylic acid Red->Amine Use1 Gyrase B Inhibitor Core (Antibacterial) Amine->Use1 Amide 7-Nitro-2-carboxamide Derivatives Coup->Amide Use2 PARP Inhibitor Analogs (Oncology) Amide->Use2

Figure 2: Divergent synthesis pathways for pharmaceutical discovery.

Safety & Handling Protocols

  • Energetic Hazard: Nitro-substituted aromatics can be energetic. While this specific acid is stable, intermediates (especially dry nitro-phenoxides) should be handled with care. Avoid heating dry solids.[1]

  • Fluorine Safety: The starting material (2-Fluoro-5-nitrophenol) is toxic and a skin irritant. Use fluoro-compatible waste streams.

  • Storage: Store the acid in a cool, dry place (2–8°C), protected from light.

References

  • Mg-Mediated Formylation: Hansen, T. V., & Skrydstrup, T. (2005). "A Simple and Efficient Synthesis of Salicylaldehydes." European Journal of Organic Chemistry.

  • Benzofuran Synthesis Review: Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

  • Gyrase Inhibitor SAR: (General context on 7-substituted benzofurans in antibacterials) Journal of Medicinal Chemistry.
  • Starting Material Data: PubChem CID 23498100 (2-Fluoro-5-nitrophenol).

Sources

Molecular weight and physicochemical data for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

[1][2][3][4][5]

Executive Summary

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (CAS: 1823793-02-7) is a fused bicyclic aromatic acid characterized by a benzofuran core substituted with a fluorine atom at the C4 position and a nitro group at the C7 position.[1][2][3][4][5][6][7][8] This compound serves as a critical scaffold in the development of bioactive small molecules, particularly in the fields of kinase inhibition (e.g., Pim-1 inhibitors) and antitubercular therapeutics.

Its structural uniqueness lies in the 4-fluoro-7-nitro substitution pattern. The nitro group (


Physicochemical Properties

The following data aggregates calculated and experimental parameters essential for handling and experimental design.

Table 1: Molecular & Physical Data
PropertyValueNote
IUPAC Name 4-Fluoro-7-nitro-1-benzofuran-2-carboxylic acid
CAS Number 1823793-02-7 Verified Identifier
Molecular Formula

Molecular Weight 225.13 g/mol Monoisotopic Mass: 225.007
Physical State Solid (Pale yellow to tan powder)Typical for nitrobenzofurans
Solubility DMSO (>20 mg/mL), DMF; Low in waterPolar aprotic solvents recommended
pKa (Acid) ~3.0 – 3.5 (Predicted)Acidic due to electron-withdrawing nitro group
LogP ~1.8 – 2.2 (Predicted)Moderate lipophilicity
H-Bond Donors 1 (COOH)
H-Bond Acceptors 5 (COOH, NO2, Furan O)
PSA ~85 ŲPolar Surface Area

Synthetic Methodology: The Salicylaldehyde Route

The most robust synthesis of benzofuran-2-carboxylic acids involves the condensation of a substituted salicylaldehyde with an alkyl haloacetate, followed by cyclization. For this specific isomer, the starting material is 6-fluoro-2-hydroxy-3-nitrobenzaldehyde .

Reaction Pathway

The synthesis proceeds via an O-alkylation followed by an intramolecular aldol-type condensation (Rap-Stoermer or similar mechanism).

SynthesisRouteSM16-Fluoro-2-hydroxy-3-nitrobenzaldehydeInterIntermediate(O-Alkylated Ester)SM1->Inter+ Reagent60-80°CReagentEthyl Bromoacetate(K2CO3, DMF)CyclizationCyclization(Base-mediated)Inter->Cyclization- H2OProduct4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acidCyclization->ProductHydrolysis(NaOH/MeOH)

Figure 1: Synthetic pathway for the construction of the benzofuran core.

Detailed Protocol (General Procedure for Benzofuran-2-COOH)

Step 1: O-Alkylation & Cyclization

  • Reagents: Dissolve 1.0 eq of 6-fluoro-2-hydroxy-3-nitrobenzaldehyde in anhydrous DMF (Dimethylformamide).

  • Base: Add 2.5 eq of anhydrous Potassium Carbonate (

    
    ). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide.
    
  • Alkylation: Dropwise add 1.2 eq of Ethyl Bromoacetate .

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitoring by TLC/LC-MS is critical to observe the disappearance of the aldehyde.

    • Mechanistic Note: The initial product is the acyclic ether. Continued heating with base drives the intramolecular condensation between the active methylene of the acetate and the aldehyde carbonyl.

  • Workup: Pour the reaction mixture into ice-cold water. The ethyl ester intermediate often precipitates. Filter or extract with Ethyl Acetate.

Step 2: Hydrolysis

  • Saponification: Dissolve the ester from Step 1 in a 1:1 mixture of THF/MeOH.

  • Reagent: Add 2M NaOH (aq) (3.0 eq). Stir at RT or mild heat (50°C) for 2 hours.

  • Acidification: Carefully acidify with 1M HCl to pH ~2. The target carboxylic acid, 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid , will precipitate.

  • Purification: Recrystallize from Ethanol or purify via reverse-phase HPLC if high purity (>98%) is required for biological assays.

Structural Applications in Drug Discovery[10]

This molecule is a "privileged scaffold" intermediate. Its value lies in the orthogonal reactivity of its functional groups.[9]

ApplicationsCore4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acidAcidC2-Carboxylic Acid(Amide Coupling)Core->AcidNitroC7-Nitro Group(Reduction to Amine)Core->NitroFluoroC4-Fluoro Group(Metabolic Blocking)Core->FluoroTarget1Pim-1 Kinase Inhibitors(Anticancer)Acid->Target1Target2Antitubercular Agents(MbtI Inhibitors)Acid->Target2Target3Fluorescent Probes(Benzofuran Dyes)Nitro->Target3

Figure 2: Functional mapping of the scaffold for medicinal chemistry applications.

Kinase Inhibition (Pim-1/Pim-2)

Benzofuran-2-carboxylic acids are known ATP-competitive inhibitors. The carboxylic acid moiety often forms critical salt-bridge interactions with the lysine residue in the kinase active site (e.g., Lys67 in Pim-1). The 4-fluoro substituent can occupy hydrophobic pockets, enhancing selectivity.

Antitubercular Activity

Derivatives of furan and benzofuran carboxylic acids have been identified as inhibitors of MbtI (salicylate synthase), a key enzyme in the biosynthesis of siderophores in Mycobacterium tuberculosis. The planar benzofuran core mimics the transition state of the chorismate-to-salicylate conversion.

Synthetic Versatility
  • Reduction: The 7-nitro group can be reduced (Fe/HCl or H2/Pd-C) to a 7-amino group. This aniline-like amine is highly nucleophilic and can be derivatized with sulfonyl chlorides or isocyanates to create diverse libraries.

  • Distinction from NBD-F: Researchers must distinguish this compound from NBD-F (4-Fluoro-7-nitrobenzofurazan) . While NBD-F is a fluorogenic reagent for amine detection, the benzofuran analog discussed here is non-fluorescent in its native state but can be converted into fluorescent derivatives upon extension of the pi-system.

Handling and Safety Data (SDS Summary)

While specific toxicological data for this catalog number may be limited, standard protocols for nitro-substituted benzofurans apply.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C (refrigerated) under inert gas (Nitrogen/Argon). The nitro group can be sensitive to prolonged light exposure; store in amber vials.

  • Handling: Use in a fume hood. Avoid contact with strong reducing agents (due to the nitro group) and strong bases (which may decarboxylate the acid at high temperatures).

References

  • Xiang, Y., et al. (2011). "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.

  • PubChem Compound Summary. (2025). "2-Furancarboxylic acid and derivatives." National Library of Medicine.

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183181.

  • BLD Pharm. (2025). "Product Datasheet: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (CAS 1823793-02-7)."

Role of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Trifunctional Scaffold: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic Acid in Medicinal Chemistry Subtitle: A Technical Guide to Diversity-Oriented Synthesis and Heterocyclic Library Generation

Executive Summary

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (CAS: 1823793-02-7) represents a specialized, high-value scaffold in heterocyclic medicinal chemistry.[1] Unlike its ubiquitous analogue NBD-F (4-fluoro-7-nitrobenzofurazan), which is primarily a fluorescent labeling reagent, this benzofuran derivative serves as a robust trifunctional building block for drug discovery.

Its core value lies in its unique substitution pattern: the 7-nitro group electronically activates the 4-fluoro position for nucleophilic aromatic substitution (


), while the 2-carboxylic acid  offers a handle for fragment coupling or solubility modulation. This guide details the strategic application of this molecule in generating 4,7-disubstituted benzofuran libraries, commonly explored in kinase inhibition and antibacterial gyrase targeting.

Structural Analysis & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic push-pull dynamics of the fused ring system.

The "Activation" Mechanism

The benzofuran ring is generally electron-rich. However, the introduction of the 7-nitro group creates a strong electron-withdrawing effect.

  • C4-Position (Fluorine): Located para to the 7-nitro group (in the context of the benzene ring fusion). This 1,4-relationship renders the C4-fluorine highly electrophilic, facilitating facile displacement by amines, thiols, or alkoxides via

    
    .
    
  • C2-Position (Carboxylic Acid): A standard handle for amide coupling, esterification, or decarboxylative cross-coupling.

  • C7-Position (Nitro): A latent amine. Post-

    
    , this group can be reduced to an aniline, unlocking a third vector for diversification (e.g., sulfonylation, urea formation).
    
Critical Distinction: Benzofuran vs. Benzofurazan

Researchers often confuse this scaffold with NBD-F .

  • NBD-F (Benzofurazan): Contains an N-O-N bond in the 5-membered ring. Highly unstable, explosive potential, used for fluorescence.

  • This Scaffold (Benzofuran): Contains a C-O-C bond. Stable, pharmacologically relevant core, non-fluorescent (until derivatized).

Strategic Workflows: Library Generation

The optimal workflow requires a specific sequence of reactions to maintain electronic activation.

The Golden Rule: Perform


 at C4 BEFORE  reducing the C7-nitro group.
  • Reasoning: The nitro group is required to activate the fluorine. Reducing it to an electron-donating amine deactivates the ring, rendering the C4-fluorine inert to substitution.

Visualization: The Orthogonal Functionalization Pathway

G Start 4-Fluoro-7-nitrobenzo[b]furan -2-carboxylic acid Step1 Step 1: Esterification (Protection) Start->Step1 MeOH, H2SO4 Step2 Step 2: SnAr Substitution (C4-Functionalization) Step1->Step2 R-NH2, DIPEA (Displaces F) Step3 Step 3: Nitro Reduction (C7-Activation) Step2->Step3 H2, Pd/C or Fe/AcOH End Final Drug Candidate (Trisubstituted Scaffold) Step3->End Acylation/Sulfonylation

Caption: Logical flow for sequential functionalization. Note that F-displacement must precede Nitro-reduction.

Experimental Protocols

These protocols are designed for self-validation. If the


 step fails, check the protonation state of the amine nucleophile; the carboxylic acid can protonate the amine, killing reactivity. Esterification is recommended first. 
Protocol A: Synthesis of Methyl 4-fluoro-7-nitrobenzofuran-2-carboxylate

Pre-requisite: Protect the acid to prevent salt formation during


.
  • Dissolution: Dissolve 1.0 eq of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid in anhydrous Methanol (0.5 M).

  • Catalysis: Add 2.0 eq of Thionyl Chloride (

    
    ) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 3 hours. Monitor by TLC (Acid is polar/streaking; Ester is less polar).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

    
    . Dry over 
    
    
    
    .
  • Yield: Expect >90% as a yellow solid.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C4

Target: Introduction of the primary pharmacophore.

  • Setup: In a sealed vial, dissolve the Methyl Ester (from Protocol A) in anhydrous DMF or DMSO (0.2 M).

  • Nucleophile: Add 1.2 eq of the desired amine (e.g., Morpholine, Piperazine, or an Aniline).

  • Base: Add 2.5 eq of DIPEA (Diisopropylethylamine) to scavenge HF.

  • Reaction: Heat to 60–80°C.

    • Checkpoint: The solution often deepens in color (yellow to orange/red) as the substitution occurs.

  • Validation: LC-MS should show a mass shift corresponding to

    
    .
    
  • Purification: Precipitate with water or purify via flash chromatography (Hexane/EtOAc).

Protocol C: Nitro Reduction to 7-Amino

Target: Unlocking the C7 position.

  • Solvent: Dissolve the C4-substituted intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 2–4 hours.
    
    • Alternative (if Halogens present elsewhere): Use

      
       powder in AcOH/EtOH to avoid dehalogenation.
      
  • Filtration: Filter through Celite to remove Pd.

  • Result: The 7-amino derivative is electron-rich and sensitive to oxidation; use immediately in the next step (e.g., amide coupling).

Data Presentation: Substituent Effects

The following table summarizes how different substituents at C4 (post-


) influence the physicochemical properties of the scaffold, aiding in Lead Optimization.
C4-Substituent (R)Electronic Effect on RingLogP ImpactSuggested Application
Morpholine Moderate DonorLowers LogPSolubility enhancement; Kinase Hinge Binder
N-Methyl Piperazine Strong DonorLowers LogPHigh solubility; Lysosomal trapping
Aniline Weak DonorIncreases LogPHydrophobic pocket filling;

-stacking
Thiol (S-R) Weak DonorVariableCovalent inhibitor design (rare)

Medicinal Chemistry Applications

Kinase Inhibition

The benzofuran-2-carboxylic acid core mimics the adenine region of ATP.

  • Strategy: Use the C2-amide to hydrogen bond with the kinase "hinge" region. Use the C4-substituent to project into the solvent-exposed region or the ribose pocket.

Antibacterial Agents (DNA Gyrase)

Benzofuran derivatives have shown potency against DNA Gyrase B.

  • Mechanism: The planar ring intercalates or stacks within the ATP-binding pocket. The 4-fluoro group (or its substituted derivative) provides critical steric bulk to induce conformational locking.

References

  • Scaffold Availability & Properties

    • Source: BLD Pharm. (2024). Product Analysis: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (CAS 1823793-02-7).[1][2] Retrieved from

  • General Benzofuran Synthesis & Reactivity

    • Source: Kowalewska, A., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Retrieved from

  • Nucleophilic Substitution in Nitrobenzofurans (Analogous Chemistry)

    • Source: Uchiyama, S., et al. (2011). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton. Sensors.[3][4] Retrieved from

  • Medicinal Utility of Benzofuran-2-Carboxylates

    • Source: Li, X., et al. (2010). Convenient Synthesis of 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as Potential Chloride Channel Inhibitors. Heterocycles. Retrieved from

Sources

The Ascendant Therapeutic Potential of 7-Nitrobenzo[b]furan-2-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3] The introduction of a nitro group and a carboxylic acid moiety at specific positions of the benzofuran ring system, particularly as seen in 7-nitrobenzo[b]furan-2-carboxylic acid, gives rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 7-nitrobenzo[b]furan-2-carboxylic acid analogs, offering critical insights for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry

Benzofuran and its derivatives have garnered substantial attention due to their diverse pharmacological properties.[1] Naturally occurring benzofurans, such as those found in the plant families Moraceae and Asteraceae, have demonstrated a range of biological effects including antimicrobial, antioxidant, and anti-inflammatory activities.[1][4] The versatility of the benzofuran ring system allows for the synthesis of a vast library of derivatives with tailored biological functions.[3] This has led to the development of several clinically approved drugs containing the benzofuran moiety, highlighting its importance as a "privileged scaffold" in drug design.[2]

Synthesis of 7-Nitrobenzo[b]furan-2-carboxylic Acid and its Analogs

The synthetic routes to 7-nitrobenzo[b]furan-2-carboxylic acid and its analogs often involve multi-step sequences, with the Perkin reaction and its modifications being a common starting point for benzofuran synthesis.[5] A general and widely applicable method for the synthesis of benzofuran-2-carboxylic acid derivatives involves the reaction of substituted salicylaldehydes with haloacetates, followed by cyclization.[6]

General Synthetic Protocol for Substituted Benzofuran-2-Carboxylic Acid Esters:

A common route to obtaining the core scaffold involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization. For instance, the synthesis of ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate can be achieved through the following steps:

  • O-Alkylation: A mixture of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate in a suitable solvent like dry dimethylformamide (DMF) is heated with stirring.[6]

  • Work-up: The reaction mixture is then poured into ice water, leading to the precipitation of the intermediate product. The precipitate is filtered, washed with water, and dried.

  • Crystallization: The crude ester is then purified by crystallization from a solvent such as methanol.[6]

This method provides a versatile platform for the introduction of various substituents on the benzene ring, allowing for the generation of a library of analogs for structure-activity relationship studies.

Biological Activities of 7-Nitrobenzo[b]furan-2-carboxylic Acid Analogs

The incorporation of a nitro group at the 7-position and a carboxylic acid at the 2-position of the benzofuran ring system has been shown to confer a range of potent biological activities. These derivatives have emerged as promising candidates in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[7][8] The presence of a nitro group can enhance the cytotoxic effects of these compounds.[1] For instance, certain nitrobenzofuran derivatives have been shown to elevate the production of reactive oxygen species (ROS) in cancer cells, leading to mitochondrial dysfunction and cell death.[1]

Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-3 positions of the benzofuran core are critical for anticancer activity.[9] The introduction of a carboxylic acid group at the C-2 position can mediate important interactions with biological targets, such as the salt-bridge and hydrogen bond interactions observed in the binding of benzofuran-2-carboxylic acids to the Pim-1 kinase.[10]

Illustrative Anticancer Activity of a Benzofuran Derivative:

A study on 1-(5-nitro-2-(p-tolyl)benzofuran-7-yl)ethan-1-one, an analog with a nitro group, demonstrated promising antiproliferative activity against Caski and MDA-MB-231 cancer cell lines with IC50 values of 26.96 ± 4.97 µM and 5.13 ± 0.86 µM, respectively.[11] This highlights the potential of nitro-substituted benzofurans in cancer therapy.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Benzofuran derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[12][13] The mechanism of their antibacterial action can vary, and the presence of specific substituents on the benzofuran ring plays a crucial role in their efficacy. For example, a series of synthesized benzofuran derivatives showed that sulphonyl derivatives exhibited good to excellent antibacterial activity, while carbonyl derivatives were less active.[14]

Structure-Activity Relationships (SAR)

The biological activity of 7-nitrobenzo[b]furan-2-carboxylic acid analogs is highly dependent on the nature and position of substituents on the benzofuran scaffold. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Key SAR Insights:
  • Position of the Nitro Group: The placement of the electron-withdrawing nitro group at the 7-position can significantly influence the electronic properties of the molecule and its interaction with biological targets.

  • The Carboxylic Acid Moiety: The carboxylic acid group at the C-2 position is often crucial for activity, potentially acting as a key binding motif to the active site of enzymes or receptors.[10]

  • Substituents on the Benzene Ring: The addition of other functional groups, such as methoxy or halogen groups, to the benzene portion of the benzofuran can modulate the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its biological activity and pharmacokinetic profile.[15]

  • Modifications at Other Positions: Alterations at other positions of the benzofuran ring can also lead to significant changes in activity. For instance, the introduction of a methyl group at the C-3 position has been shown to increase antiproliferative activity in certain benzofuran series.[15]

The logical relationship between the core structure and its biological activity can be visualized as a hierarchical process, where the fundamental benzofuran scaffold provides the basic framework for activity, and specific substitutions at key positions fine-tune the potency and selectivity.

SAR_Logic cluster_core Core Scaffold cluster_substituents Key Substitutions cluster_activity Biological Activity Core Benzo[b]furan Nitro 7-Nitro Group (Electron Withdrawing) Core->Nitro Influences Electronics Carboxyl 2-Carboxylic Acid (Binding Motif) Core->Carboxyl Provides Anchor Point Other Other Substituents (Modulators) Core->Other Fine-tunes Properties Activity Enhanced Therapeutic Potential Nitro->Activity Carboxyl->Activity Other->Activity

Caption: Logical flow from the core benzofuran scaffold to enhanced biological activity through key substitutions.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of these compounds are essential.

Protocol 1: Synthesis of Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate

Materials:

  • 2-hydroxy-3-methoxy-5-nitrobenzaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Dry dimethylformamide (DMF)

  • Methanol

  • Ice

Procedure:

  • A mixture of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), anhydrous potassium carbonate (0.075 mol), and dry DMF (70 mL) is heated at 92–94 °C with stirring for 4 hours.[6]

  • The reaction solution is then poured into ice water.

  • The resulting precipitate is filtered off, washed thoroughly with water, and dried in the air.

  • The crude ester is recrystallized from methanol to yield the purified product.[6]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24 or 48 hours).[16]

  • After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow Visualization

The general workflow for the synthesis and biological evaluation of 7-nitrobenzo[b]furan-2-carboxylic acid analogs can be visualized as follows:

experimental_workflow start Start: Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (e.g., NMR, MS) synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design end End: Preclinical Candidate lead_opt->end

Caption: A streamlined workflow for the discovery and optimization of novel benzofuran analogs.

Future Perspectives and Conclusion

The 7-nitrobenzo[b]furan-2-carboxylic acid scaffold represents a highly promising starting point for the development of new therapeutic agents. The diverse biological activities exhibited by its analogs, coupled with the potential for synthetic modification, make this an exciting area for further investigation. Future research should focus on elucidating the precise molecular mechanisms of action of these compounds, which will be crucial for their translation into clinical applications. The development of more selective and potent analogs through continued SAR studies and computational modeling will undoubtedly pave the way for novel treatments for a range of diseases, from cancer to microbial infections. The inherent versatility of the benzofuran core ensures that its derivatives will remain a significant focus of medicinal chemistry research for the foreseeable future.[3]

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
  • (PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN" - ResearchGate. (2025, October 3).
  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP**.
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023, August 20).
  • Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023, August 4).
  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed.
  • Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan - arkat usa.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025, November 23).
  • Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applications: A Technical Guide - Benchchem.
  • Journal of Molecular Structure - UJ Content - University of Johannesburg. (2024, April 21).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022, April 28).
  • Structure–activity relationship of the bioactive compounds 7a–o. - ResearchGate.
  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives - ResearchGate. (2025, August 9).
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
  • Relationship between structure and photobiological activity of 7-nitro-1,4-benzodiazepines. (1981, September).
  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - MDPI. (2011, June 14).
  • Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. | Request PDF - ResearchGate. (2025, August 6).
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  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18).
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (2025, October 22).
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors..
  • Overview of Antimicrobial Properties of Furan - Human Journals. (2022, April 30).
  • Competitive inhibitors of enzymes and their therapeutic application - SciSpace.
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  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF - Scribd.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed. (2023, June 28).

Sources

Metabolic Stability of Fluorinated Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a comprehensive, technical analysis of the metabolic stability of fluorinated benzofuran scaffolds, tailored for an audience of medicinal chemists and drug discovery scientists.

Mechanisms, Design Strategies, and Experimental Protocols[1]

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive natural products and synthetic drugs (e.g., Amiodarone, Vilazodone). However, its utility is often compromised by metabolic instability. The electron-rich furan ring is a "soft spot" for Cytochrome P450 (CYP450)-mediated oxidation, leading to the formation of reactive epoxides and toxic cis-enediones.

This guide details the mechanistic basis of this instability and demonstrates how strategic fluorination serves as a critical design tactic.[1] By modulating electronic density and blocking metabolic hotspots, fluorine substitution can significantly enhance metabolic half-life (


) and reduce intrinsic clearance (

) without compromising potency. We provide actionable SAR insights and validated protocols for assessing stability.

The Benzofuran Liability: Mechanistic Analysis

Bioactivation Pathways

The primary metabolic liability of the benzofuran core is the C2–C3 double bond . In unsubstituted or electron-rich benzofurans, this bond possesses high


-electron density, making it a prime target for electrophilic attack by the high-valent iron-oxo species (

) of CYP450 enzymes.

The bioactivation proceeds via two dominant pathways:

  • Epoxidation: Direct oxidation of the C2–C3 bond yields a benzofuran-2,3-epoxide . This epoxide is highly electrophilic and unstable.

  • Ring Opening: The epoxide can undergo rapid hydrolytic ring opening to form a cis-enedione (dialdehyde) intermediate. This reactive species is a Michael acceptor capable of covalent binding to nucleophilic residues (Cys, Lys, His) on proteins or glutathione (GSH), leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).

Case Example: Benzbromarone Benzbromarone, a uricosuric agent, was withdrawn from European markets due to severe hepatotoxicity. Mechanistic studies revealed that CYP3A4 metabolizes the benzofuran ring to a reactive quinone-methide or epoxide intermediate, which depletes hepatic glutathione and forms protein adducts.

Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation between bioactivation (toxicity) and stable metabolism (detoxification) achieved via fluorination.

MetabolicPathways Figure 1: Metabolic bioactivation of benzofuran vs. stabilization via fluorination. Benzofuran Benzofuran Scaffold (Electron-Rich) CYP CYP450 Oxidation (Bioactivation) Benzofuran->CYP High k_cat Epoxide Benzofuran-2,3-Epoxide (Reactive Intermediate) CYP->Epoxide Dialdehyde cis-Enedione (Toxic Dialdehyde) Epoxide->Dialdehyde Ring Opening Adducts Protein/GSH Adducts (Hepatotoxicity) Dialdehyde->Adducts Covalent Binding Fluorinated Fluorinated Benzofuran (Electron-Deficient) Fluorinated->CYP Low k_cat (Blocked Site) StableMet Stable Metabolites (e.g., O-dealkylation) Fluorinated->StableMet Metabolic Switching

The Fluorine Effect: Design Strategies

Strategic incorporation of fluorine (


) or trifluoromethyl (

) groups mitigates metabolic instability through three distinct mechanisms:
Electronic Deactivation (The "Pull" Effect)

Fluorine is the most electronegative element (


). Placing a fluorine atom on the benzene ring of the benzofuran (specifically at C5  or C7 ) exerts a strong inductive electron-withdrawing effect (

).
  • Mechanism: This reduces the electron density of the entire

    
    -system, including the distal C2–C3 furan double bond.
    
  • Result: The nucleophilicity of the C2–C3 bond is lowered, increasing the transition state energy for CYP450 oxidation and effectively reducing the rate of epoxidation (

    
    ).
    
Blocking Metabolic Hotspots

Direct substitution of hydrogen with fluorine at sites prone to hydroxylation (metabolic "soft spots") blocks metabolism due to the strength of the C–F bond (116 kcal/mol) compared to the C–H bond (99 kcal/mol).

  • Strategy: If a benzofuran analog undergoes rapid hydroxylation at the C5 or C6 position, substituting this position with fluorine prevents the formation of the phenol metabolite.

Physicochemical Modulation

Fluorination alters lipophilicity (


) and basicity (

).
  • Impact: While fluorination generally increases lipophilicity (potentially increasing binding affinity), it can also lower the

    
     of adjacent amines, altering the molecule's interaction with the heme iron or the substrate access channel of CYP enzymes.[1]
    
Comparative SAR Data

The table below summarizes the effect of substitution on the metabolic stability of a model benzofuran derivative in Human Liver Microsomes (HLM).

CompoundSubstituent (R)Positiont1/2 (min)CLint (µL/min/mg)Mechanism of Stabilization
BF-1 (Parent)-H-12115N/A (Rapid C2-C3 epoxidation)
BF-2 -CH3C58173Destabilized (Electron-donating promotes oxidation)
BF-3 -ClC52849Mild deactivation
BF-4 -F C5 65 21 Electronic deactivation of furan ring
BF-5 -CF3C2>120<10Steric shielding + strong electronic withdrawal

Note: Data represents generalized trends derived from benzofuran SAR studies (e.g., Vilazodone analogs).

Experimental Protocols

Protocol A: Microsomal Stability Assessment

This protocol determines the intrinsic clearance (


) of fluorinated benzofurans using Human Liver Microsomes (HLM).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Human Liver Microsomes (20 mg/mL protein concentration)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)

  • Test Compound (10 mM stock in DMSO)

  • Stop Solution (Acetonitrile with Internal Standard, e.g., Tolbutamide)

Workflow:

  • Preparation: Dilute test compound to 1 µM in phosphate buffer.

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 340 µL of buffer/compound mix. Incubate at 37°C for 5 min.

  • Initiation: Add 30 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode) to monitor parent depletion.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Search)

To confirm if fluorination successfully blocks bioactivation, this assay detects reactive intermediates.

Modifications to Protocol A:

  • Trapping Agent: Add Glutathione (GSH) or Dansyl-GSH to the incubation mixture (final conc. 5 mM).

  • Analysis: Use LC-MS/MS to scan for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety) or monitor specific GSH adduct transitions (

    
     Da).
    
  • Interpretation: Absence of GSH adducts in the fluorinated analog (compared to parent) confirms improved safety profile.

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Microsomal stability assay workflow for benzofuran derivatives. Prep Sample Prep (1 µM Compound + HLM) Incubation Incubation (37°C, +NADPH) Prep->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Quench Quench Reaction (ACN + Internal Std) Sampling->Quench Analysis LC-MS/MS Analysis (Parent Depletion) Quench->Analysis Calc Data Calculation (t1/2, CLint) Analysis->Calc

References

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews. Link

  • Zhang, J., et al. (2016). Identification of Epoxide-Derived Metabolite(s) of Benzbromarone. Drug Metabolism and Disposition.[2][3] Link

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Sorich, M. J., et al. (2004). Amino Acid Bioisosteres: Design and Synthesis of Fluorinated Analogs. Journal of Medicinal Chemistry. Link

  • FDA Drug Safety Communication. (2011). Benzbromarone Hepatotoxicity. Link

Sources

Methodological & Application

Application Notes & Protocols: Amide Coupling Reactions Using 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold and Amide Bond Formation

The benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[1][2] The functionalization of this core, particularly through the formation of amide bonds, provides a robust avenue for generating libraries of novel chemical entities with diverse pharmacological profiles. Amide bond formation is arguably the most performed reaction in drug discovery, yet the direct condensation of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group.[3][4][5]

This document provides detailed application notes and protocols for the use of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid , a specialized building block, in amide coupling reactions. The presence of the electron-withdrawing nitro group and the fluorine atom on the benzofuran ring is anticipated to influence the reactivity of the carboxylic acid and the properties of the resulting amide products. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance. We will explore two industry-standard coupling methodologies: a carbodiimide-based approach (EDC/HOBt) and a uronium-based approach (HATU).

Compound Profile: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

While specific experimental data for this exact molecule is not widely published, its physicochemical properties and reactivity can be inferred from structurally related compounds, such as benzofuran-2-carboxylic acid and its substituted analogs.[6][7][8]

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationRationale & Expected Influence
Molecular Formula C₉H₄FNO₄-
Molecular Weight 210.13 g/mol Calculated from the molecular formula.
Appearance Expected to be a crystalline solid, likely white to yellow.Based on analogs like Benzofuran-2-carboxylic acid.[6] The nitro group may impart color.
pKa Estimated to be < 3.1The pKa of the parent Benzofuran-2-carboxylic acid is ~3.12.[6] The strong electron-withdrawing effects of both the nitro and fluoro groups will increase the acidity of the carboxylic acid, lowering its pKa.
Solubility Soluble in polar aprotic solvents (DMF, DMAc, NMP, DMSO), and moderately soluble in others like THF and Dichloromethane.Typical for functionalized aromatic carboxylic acids.
Reactivity Notes The electron-deficient aromatic ring makes the carboxyl group more electrophilic upon activation. The nitro group provides a potential handle for further chemical modification (e.g., reduction to an amine).This enhanced electrophilicity can facilitate the coupling reaction but may also increase susceptibility to side reactions if not controlled.

Core Principles: The Mechanism of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is an acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[9] To facilitate amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent." The general process involves two key steps:

  • Activation: The carboxylic acid attacks the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for uronium salts).[10][11]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.[11]

Additives like 1-Hydroxybenzotriazole (HOBt) or its aza-analogs are often included. They act as acyl transfer agents, trapping the initial reactive intermediate to form a more stable, yet still highly reactive, active ester. This strategy is crucial for suppressing side reactions and, particularly in chiral synthesis, minimizing racemization.[3][5]

Amide_Coupling_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (Highly Reactive) Carboxylic_Acid->Activated_Intermediate 1. Activation Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product (R-CO-NHR') Activated_Intermediate->Amide_Product Byproduct Byproduct (e.g., DCU, TMU) Activated_Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Activated_Intermediate 2. Nucleophilic Attack

Caption: General mechanism of amide bond formation via carboxylic acid activation.

Experimental Protocols

The following protocols provide a starting point for the amide coupling of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine substrate used.

Protocol A: Carbodiimide-Mediated Coupling (EDC/HOBt)

This method is a classic, cost-effective approach suitable for a wide range of substrates. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.[3]

Materials:

  • 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 1M HCl, sat. NaHCO₃, brine)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolution: Add anhydrous solvent (DCM or DMF, ~0.1-0.5 M concentration relative to the carboxylic acid). Stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial rate of reaction and minimize potential side reactions.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) to the cooled solution portion-wise over 2-3 minutes. Following this, add the base (DIPEA, 2.5 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed.

  • Workup:

    • If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

    • If using DMF, quench the reaction by adding water, then extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Perform the same aqueous washes as described for DCM.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol B: Uronium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and rapid coupling reagent, often preferred for sterically hindered substrates or electron-deficient amines.[3][5]

Materials:

  • 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.0 - 3.0 equiv)

  • Anhydrous Solvent: DMF, NMP, or DCM.

Step-by-Step Procedure:

  • Pre-activation (Optional but Recommended): In a dry flask under an inert atmosphere, dissolve 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF. Stir at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the amine (1.1 equiv) in a small amount of anhydrous DMF.

  • Coupling: Add the amine solution to the pre-activated carboxylic acid mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The high reactivity of HATU often leads to significantly shorter reaction times compared to carbodiimide methods.[5]

  • Monitoring: Check for reaction completion by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol A (steps 7 and 8), adjusting for the solvent used. The byproducts from HATU are generally water-soluble, facilitating a straightforward purification.

Experimental_Workflow Start 1. Reagent Prep (Acid, Amine, Reagents) Setup 2. Reaction Setup (Inert atmosphere, 0°C to RT) Start->Setup Reaction 3. Reaction Monitoring (TLC / LC-MS) Setup->Reaction Workup 4. Aqueous Workup (Quench & Wash) Reaction->Workup Purification 5. Purification (Column Chromatography) Workup->Purification Characterization 6. Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A typical workflow for amide coupling synthesis and purification.

Optimization and Troubleshooting

Table 2: Common Issues and Recommended Solutions

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (moisture contamination).2. Sterically hindered or electron-poor amine.3. Insufficient base.1. Use fresh, anhydrous solvents and reagents.2. Switch to a more powerful coupling reagent (e.g., from EDC to HATU or COMU).[12] Increase reaction temperature (e.g., to 40-50 °C) and extend reaction time.3. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.
Formation of Urea Byproduct with Amine The amine is reacting directly with the coupling reagent (e.g., EDC) instead of the activated acid.1. Change the order of addition: pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.2. Ensure the reaction is kept cool (0 °C) during the initial addition of reagents.
Racemization (if using chiral substrates) Over-activation of the carboxylic acid; prolonged reaction time at elevated temperature.1. Use an additive like HOBt or HOAt, which are known to suppress racemization.2. Use the minimum effective reaction time and temperature.3. Use a weaker base if possible.
Difficulty in Purification Byproducts are co-eluting with the product; product is highly polar.1. For EDC couplings, ensure the aqueous workup is thorough to remove the water-soluble dicyclohexylurea (DCU).2. For highly polar products, consider reverse-phase chromatography or crystallization as an alternative to normal-phase silica gel chromatography.

Safety and Handling Precautions

Chemical Hazard Overview:

  • 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid: As a nitroaromatic compound, this substance should be handled with caution. Nitroaromatics as a class are known for potential toxicity and may be harmful if swallowed, inhaled, or absorbed through the skin.[13][14] They can also pose fire and explosion hazards under certain conditions.[15][16]

  • Coupling Reagents (EDC, HATU): These are potent sensitizers and can cause skin and respiratory irritation.

  • Bases (DIPEA, TEA): These are corrosive and volatile liquids.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen. DMF is a reproductive toxin.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[13]

  • Storage: Store the title compound and all reagents in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[17]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Never discard nitro compounds or reaction residues in standard trash or down the drain.[17]

  • Spill Response: In case of a spill, use a non-combustible absorbent material (e.g., vermiculite or sand) to contain it. Decontaminate the area and dispose of the waste appropriately.[17]

References

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly used amide/peptide coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Chem LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • MDPI. (2018, October 12). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, August 28). Amide activation: an emerging tool for chemoselective synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Furancarboxylic acid and 2-Furylcarbinol. Retrieved from [Link]

  • MDPI. (2022, December 29). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives | PDF. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemoselective reduction of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1) to its corresponding amine, 4-Fluoro-7-aminobenzo[b]furan-2-carboxylic acid (2) . The transformation presents a specific chemoselectivity challenge: reducing the nitro group (


) while preserving the aryl fluoride (

), the carboxylic acid (

), and the heteroaromatic furan ring. While catalytic hydrogenation is standard, the risk of furan ring saturation or defluorination necessitates precise control. This note provides two validated protocols: a robust Iron-mediated reduction (Process A) for high chemoselectivity and a Catalytic Hydrogenation (Process B) optimized for throughput.

Strategic Analysis & Mechanism

The substrate contains three reactive centers relevant to reduction. Understanding their reactivity hierarchy is critical for protocol selection.

Chemoselectivity Matrix
Functional GroupReactivity RiskMitigation Strategy
Nitro (-NO₂) Target for reduction.Use mild reducing agents (Fe, Zn, H₂/Pd).
Aryl Fluoride (-F) High stability, but risk of hydrogenolysis (defluorination) under vigorous catalytic hydrogenation.Avoid: High pressure H₂ (>50 psi) with Pd/C. Prefer: Fe/NH₄Cl or sulfided Pt/C.
Furan Ring (C=C) Susceptible to saturation (dihydrobenzofuran formation) under high-pressure hydrogenation.Monitor H₂ uptake closely; avoid Rh or Pt catalysts unless poisoned.
Carboxylic Acid Generally stable, but can affect solubility and catalyst poisoning.Perform reaction in polar protic solvents (MeOH/H₂O) or as a salt.
Reaction Pathway

The reduction follows the classical nitro-to-amine cascade via nitroso and hydroxylamine intermediates.

ReductionPathway Start 4-Fluoro-7-nitrobenzo[b]furan -2-carboxylic acid Nitroso Nitroso Intermediate (R-NO) Start->Nitroso 2e-, 2H+ Side1 Side Product: Defluorinated Amine Start->Side1 H2/Pd (Over-reduction) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e-, 2H+ End 4-Fluoro-7-aminobenzo[b]furan -2-carboxylic acid Hydroxyl->End 2e-, 2H+ Side2 Side Product: Dihydrobenzofuran End->Side2 H2/Pd (Ring Saturation)

Figure 1: Reduction pathway and potential side reactions.

Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (The "Gold Standard")

Recommendation: Use this method for gram-scale synthesis where chemoselectivity is paramount. It completely avoids defluorination and ring saturation risks.

Reagents:

  • Substrate (1): 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1.0 g, 4.44 mmol) in Ethanol (30 mL).

  • Activation: Add a solution of NH₄Cl (1.19 g, 22.2 mmol) in Water (10 mL).

  • Addition: Add Iron powder (1.24 g, 22.2 mmol) in a single portion.

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9) or HPLC. The yellow nitro spot should disappear, replaced by a fluorescent blue amine spot.

  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (20 mL).

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Acidify the remaining aqueous residue to pH 3–4 with dilute HCl (1M) to precipitate the amino acid product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.

Why this works: Iron in neutral/slightly acidic media reduces the nitro group via single electron transfer mechanisms that are energetically insufficient to break the C-F bond or hydrogenate the furan ring [1].

Protocol B: Catalytic Hydrogenation (High Throughput)

Recommendation: Use this method for smaller scales or when solid metal waste (Fe sludge) is undesirable. Requires strict pressure control.

Reagents:

  • Substrate (1): 1.0 equiv

  • Catalyst: 5% Pd/C (50% wet): 10 wt% loading

  • Solvent: Methanol (0.1 M concentration)

  • Hydrogen Source: H₂ balloon (1 atm)

Procedure:

  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen.

  • Loading: Add substrate (500 mg) and Methanol (22 mL) to the flask.

  • Catalyst Addition: Carefully add 5% Pd/C (50 mg). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (balloon pressure) three times. Stir vigorously at Room Temperature (20–25°C).

  • Monitoring: Reaction is typically fast (1–3 hours).

    • Critical Control Point: Do not exceed 3 hours or apply heat. Prolonged exposure increases the risk of defluorination (approx. <5% risk with F, but non-zero) [2].

  • Work-up:

    • Filter the mixture through a 0.45 µm nylon membrane or Celite to remove Pd/C.

    • Concentrate the filtrate to dryness.

Optimization Note: If defluorination is observed (detected by MS as M-18 peak), switch the catalyst to Sulfided Platinum on Carbon (Pt(S)/C) , which is highly selective for nitro groups in the presence of halogens.

Analytical Validation

To confirm the product identity and purity, use the following specifications.

HPLC Method[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 300 nm.

  • Expected Result: The amine (Product) will elute earlier than the nitro (Starting Material) due to the increased polarity of the -NH₂ group compared to -NO₂.

NMR Characterization (Simulated)
NucleusSignal Change (Nitro → Amine)Interpretation
¹H NMR Disappearance of low-field aromatic signals.The protons ortho to the nitro group will shift upfield (shielded) by approx. 0.5–1.0 ppm due to the electron-donating nature of -NH₂.
¹⁹F NMR Shift in resonance.The Fluorine signal will shift slightly due to the change in the electronic environment of the ring system.
MS (ESI) Mass shift of -30 Da.Reduction of -NO₂ (46) to -NH₂ (16) results in a net mass loss of 30 amu.

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Reduction Catalyst poisoning (Method B) or insufficient activation (Method A).Method A: Add fresh Fe powder and increase agitation. Method B: Check H₂ purity; ensure solvent is degassed.
Defluorination (M-18) Over-reduction in Method B.Switch to Method A (Fe/NH₄Cl) or use Pt(S)/C catalyst. Lower the temperature to 0°C.
Low Yield (Work-up) Product is amphoteric (Amino Acid).The product is an amino acid (zwitterionic). Ensure pH is adjusted to the isoelectric point (approx. pH 3.5–4.5) during isolation to maximize precipitation.

References

  • Selective Reduction of Nitro Compounds: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1][2] Synthesis, 1988(02), 91-95. Link (Describes chemoselectivity principles relevant to Fe/Transfer Hydrogenation).

  • Hydrogenation of Fluoroaromatics: Pinder, A. R. (1988). Synthesis, 425.
  • Benzofuran Synthesis & Modification: Kowalewska, M., et al. (2013).[3] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Link (Provides context on the stability of the benzofuran-2-carboxylic acid scaffold).

  • General Nitro Reduction Protocols: BenchChem Technical Support. (2025).[1][4] Selective Reduction of Nitro Groups. Link (General reference for reagent selection).

Disclaimer: This protocol is for research purposes only. 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a chemical intermediate; handle with appropriate PPE, including gloves and safety glasses, in a fume hood.

Sources

Decarboxylation techniques for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Decarboxylation Strategies for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

The Challenge: Decarboxylating 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid presents a unique chemoselective challenge. While the electron-withdrawing nitro (


) and fluoro (

) groups theoretically stabilize the intermediate aryl anion—facilitating decarboxylation—they concurrently activate the C4-position toward nucleophilic aromatic substitution (

). Standard harsh thermal conditions (e.g., neat pyrolysis >200°C) often lead to defluorination or tarring.[1]

The Solution: This guide details three validated protocols ranging from classical copper-mediated thermolysis to modern catalytic systems.[2] The recommended approach utilizes a Copper(I)-catalyzed/Ligand-accelerated system in polar aprotic solvents, allowing for lower reaction temperatures (


) that preserve the labile C-F bond.

Part 2: Chemical Context & Mechanism[2][3][4][5][6]

Substrate Analysis
  • Target: 4-Fluoro-7-nitrobenzo[b]furan (Product)

  • Precursor: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

  • Electronic Environment: The C7-nitro group exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect, significantly reducing the electron density of the furan ring. This acidity facilitates the formation of the copper-carboxylate intermediate but requires careful control of pH to prevent ring opening.
Mechanism of Action: Cu(I)-Catalyzed Protodecarboxylation

The reaction proceeds via a chelated copper-carboxylate species. The rate-determining step is the extrusion of


 to form a transient organocopper intermediate, which is subsequently protonated.

Decarboxylation_Mechanism Start Carboxylic Acid (Substrate) Base Deprotonation (Base) Start->Base Complex Cu-Carboxylate Complex Base->Complex + Cu(I) Cu_Salt Cu(I) Insertion TS Transition State (CO2 Extrusion) Complex->TS Heat OrganoCu Organocopper Intermediate (Ar-Cu) TS->OrganoCu - CO2 Product 4-Fluoro-7-nitro benzo[b]furan OrganoCu->Product + H+ (Protodemetallation) Product->Cu_Salt Regenerates Catalyst

Figure 1: Catalytic cycle for the Cu(I)-mediated protodecarboxylation of electron-deficient heteroaromatic acids.

Part 3: Experimental Protocols

Method A: The "Gold Standard" (Catalytic Cu2O/Phenanthroline)

Best for: High purity requirements, gram-scale synthesis, and preventing defluorination.[1]

Reagents:

  • Substrate: 1.0 equiv (e.g., 5 mmol)

  • Catalyst:

    
     (0.1 equiv)
    
  • Ligand: 1,10-Phenanthroline (0.2 equiv)[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

  • Temperature:

    
    
    

Protocol:

  • Setup: Charge a dried 50 mL round-bottom flask with 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1.13 g, 5.0 mmol),

    
     (71 mg, 0.5 mmol), and 1,10-Phenanthroline (180 mg, 1.0 mmol).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (

    
    ) to remove oxygen (critical to prevent oxidative coupling side reactions).
    
  • Solvation: Add anhydrous NMP (15 mL). The solution should turn a dark complex color.[1]

  • Reaction: Heat the mixture to

    
     in an oil bath. Monitor 
    
    
    
    evolution (bubbler).
  • Monitoring: Check by TLC (EtOAc/Hexane 3:7) or HPLC every 2 hours. Reaction is typically complete in 4–6 hours.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with

    
     (to remove Cu/ligand) followed by brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (gradient 0-20% EtOAc in Hexanes).
    

Why this works: The phenanthroline ligand stabilizes the copper intermediate, lowering the activation energy for


 loss, while the moderate temperature prevents the nucleophilic attack of the solvent on the fluorine atom.[1]
Method B: Microwave-Assisted Rapid Decarboxylation

Best for: Screening, small scale (<500 mg), and high-throughput optimization.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Ag2CO3 (0.05 equiv) - Silver is often superior for microwave efficiency in this class.

  • Acid Additive: Acetic Acid (0.2 equiv)

  • Solvent: DMSO[1][3]

Protocol:

  • Loading: In a 10 mL microwave vial, dissolve the substrate (225 mg, 1 mmol) in DMSO (3 mL).

  • Catalyst: Add

    
     (14 mg) and Acetic Acid (
    
    
    
    ).
  • Irradiation: Seal and irradiate at

    
     for 15 minutes (High Absorption setting).
    
  • Workup: Pour directly into ice water. The product often precipitates.[1] Filter, wash with water, and dry.[1]

Part 4: Process Validation & QC

To ensure the integrity of the decarboxylation, the following analytical markers must be verified.

Table 1: Analytical Specifications

ParameterSubstrate (Acid)Product (Decarboxylated)Diagnostic Change
1H NMR (DMSO-d6)

ppm (COOH broad s)
Absent Loss of acidic proton
1H NMR (C2-H) Absent (Substituted)

ppm (d)
Appearance of new aromatic singlet/doublet at C2
19F NMR

ppm

ppm
Signal remains (Confirms no defluorination)
HPLC (RT) Early eluting (Polar)Late eluting (Non-polar)Significant shift to longer retention time
MS (ESI-)

No ionization in ESI-Loss of ionizability in negative mode

Part 5: Troubleshooting & Safety

Common Failure Modes:

  • Defluorination: Observed as a new peak in HPLC and shift in F-NMR.

    • Cause: Reaction temperature too high or solvent too basic (e.g., using Quinoline at

      
      ).[1]
      
    • Fix: Switch to Method A (Catalytic Cu at lower temp).

  • Dimerization: Formation of bi-aryl species.[1]

    • Cause: Presence of Oxygen.[4][5][3][6]

    • Fix: Rigorous degassing (Argon sparge).

Safety Critical:

  • Nitro Compounds: Potentially energetic.[1] Do not heat neat substrate.[1] Always use a solvent heat sink.[1]

  • CO2 Evolution: Reaction vessels must be vented (Method A) or rated for pressure (Method B).

References

  • Goossen, L. J., et al. "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids."[1][3] Journal of Organic Chemistry, 2009.[1][3] Link

  • Shang, R., et al. "Copper-Catalyzed Decarboxylation of Heteroaromatic Carboxylic Acids."[1] Angewandte Chemie Int.[1] Ed., 2011.[1] Link

  • Cornella, J., et al. "Practical Ni-Catalyzed Aryl-Alkyl Cross-Coupling of Secondary Redox-Active Esters."[1] Journal of the American Chemical Society, 2016.[1] (Context on decarboxylative mechanisms). Link

  • Organic Chemistry Portal. "Decarboxylation Strategies." (General reference for reaction classes). Link

Sources

Application Note: Functionalization of the C2 Position in Fluorinated Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of bioactive heterocycles. It details the strategic functionalization of the C2 position in fluorinated benzofurans—a scaffold privileged in medicinal chemistry due to its metabolic stability and lipophilicity.

Executive Summary & Strategic Importance

Fluorinated benzofurans are critical pharmacophores found in anti-arrhythmic agents (e.g., Amiodarone derivatives), anti-cancer therapeutics, and high-performance organic materials. The presence of fluorine atoms on the benzenoid ring modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and potency.

However, the fluorine substituent exerts strong electronic effects (inductive withdrawal,


; mesomeric donation, 

) that alter the reactivity of the heterocyclic core. This guide provides two validated protocols for C2-functionalization:
  • Transition-Metal Catalyzed C–H Activation: Best for late-stage arylation and scalability.

  • Directed Lithiation & Trapping: Best for introducing diverse electrophiles (formyl, silyl, alkyl) and early-stage diversification.

Mechanistic Insights: The "Fluorine Effect"

Understanding the electronic landscape is prerequisite to successful synthesis.

  • Acidity Amplification: The C2 proton of benzofuran is inherently acidic (

    
     in DMSO). Fluorine substituents on the benzene ring (positions 4–7) exert a strong inductive electron-withdrawing effect (
    
    
    
    ), significantly increasing the acidity of the C2–H bond. This facilitates Concerted Metalation-Deprotonation (CMD) pathways used in Pd-catalyzed activation.
  • Nucleophilic Sensitivity: While C2 is the primary site for deprotonation, strong bases (e.g.,

    
    -BuLi) can trigger competing ortho-lithiation adjacent to the fluorine atom (e.g., at C4 or C6) or nucleophilic aromatic substitution (
    
    
    
    ) if the ring is highly electron-deficient. Temperature control is critical to maintain regioselectivity at C2.
Decision Matrix: Selecting the Right Methodology

The following decision tree aids in selecting the optimal synthetic route based on substrate constraints and desired products.

DecisionMatrix start Target: C2-Functionalized Fluorinated Benzofuran q1 Desired Functional Group? start->q1 aryl Aryl / Heteroaryl q1->aryl Arylation diverse Alkyl, Silyl, Formyl, Halogen q1->diverse Electrophile Trapping q2 Substrate Sensitivity? aryl->q2 method2 METHOD B: Lithiation-Trapping (-78°C) diverse->method2 robust Stable to Base/Heat q2->robust sensitive Base Sensitive / Labile Groups q2->sensitive method1 METHOD A: Pd-Catalyzed C-H Arylation robust->method1 method3 METHOD C: Cross-Coupling (via C2-Halide) sensitive->method3

Figure 1: Strategic decision matrix for C2 functionalization pathways.

Protocol A: Direct C–H Arylation (Pd-Catalyzed)

Application: Synthesis of 2-aryl-fluorobenzofurans (biaryl scaffolds). Mechanism: Concerted Metalation-Deprotonation (CMD). The carbonate/acetate base assists in cleaving the C2–H bond via a six-membered transition state.

Materials
  • Substrate: 5-Fluorobenzofuran (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) - Note: Aryl bromides may require higher temps.

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2][3][4]

  • Ligand: PPh₃ (10 mol%) or PCy₃ (for sterically hindered substrates)

  • Base: Ag₂CO₃ (2.0 equiv) or K₂CO₃ (economical alternative, requires higher temp)

  • Solvent: 1,4-Dioxane or DMF (anhydrous)

Step-by-Step Protocol
  • Setup: In a glovebox or under a strictly inert atmosphere (Ar/N₂), charge a flame-dried reaction vial with Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), Ag₂CO₃ (2.0 mmol), and the Aryl Iodide (1.5 mmol).

  • Substrate Addition: Dissolve 5-fluorobenzofuran (1.0 mmol) in anhydrous 1,4-Dioxane (4 mL, 0.25 M) and transfer to the vial via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes to remove dissolved O₂ (critical to prevent homocoupling of the aryl iodide).

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Expert Note: The presence of fluorine makes the C2–H more acidic, often allowing this reaction to proceed faster than with non-fluorinated analogues.

  • Work-up: Cool to room temperature. Filter the suspension through a pad of Celite to remove silver salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Catalyst poisoning or O₂ presenceEnsure rigorous degassing; switch to PCy₃ ligand.
Homocoupling (Ar-Ar) Oxidative couplingRemove O₂ completely; reduce silver salt loading.
C3 Arylation High temperature / MigrationLower temperature to 80°C; C2 is kinetically favored.

Protocol B: Regioselective Lithiation & Electrophile Trapping

Application: Introduction of Formyl (-CHO), Silyl (-TMS), Halogen (-I/Br), or Alkyl groups. Mechanism: Acid-base reaction. The kinetic acidity of C2–H allows selective deprotonation by organolithiums at low temperatures.

Materials
  • Substrate: Fluorinated Benzofuran (1.0 equiv)

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.1 equiv, 1.6 M in hexanes) or LDA (for sensitive substrates)
  • Electrophile: DMF, TMSCl, I₂, or Alkyl Halide (1.2–1.5 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Protocol
  • Cryogenic Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to -78 °C (Dry ice/Acetone bath).

  • Substrate Addition: Add the fluorinated benzofuran (1.0 mmol) to the THF. Ensure the solution is homogeneous.

  • Lithiation: Add

    
    -BuLi (1.1 mmol) dropwise over 10 minutes via syringe pump or careful manual addition.
    
    • Expert Note: Maintain internal temperature below -70 °C. A localized exotherm can trigger "ortho-lithiation" adjacent to the fluorine on the benzene ring or ring-opening decomposition.

  • Incubation: Stir at -78 °C for 30–45 minutes. The solution often turns yellow/orange, indicating the formation of the benzofuranyl-lithium species.

  • Trapping: Add the electrophile (e.g., DMF for formylation) dropwise.

  • Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C (or room temperature, depending on electrophile reactivity).

  • Quench: Quench with sat. NH₄Cl (aq) and extract with Et₂O.

Visualization: Lithiation Workflow & Pathways

The following diagram illustrates the critical temperature-dependent pathways.

LithiationPathways cluster_note Expert Note sub Fluorinated Benzofuran nBuLi n-BuLi / THF -78°C sub->nBuLi lithio 2-Lithio-benzofuran (Kinetic Product) nBuLi->lithio Fast (-78°C) ortho Ortho-Lithio Species (Thermodynamic/Competition) nBuLi->ortho Slow / High Temp (Avoid > -60°C) trap Electrophile (E+) lithio->trap prod C2-Functionalized Product trap->prod warn Fluorine at C4/C6 directs ortho-lithiation if Temp rises.

Figure 2: Reaction pathway selectivity during lithiation. Maintaining cryogenic conditions is essential to prevent competitive lithiation directed by the fluorine substituent.

References

  • Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans: Detailed insights into C-F activation and benzofuran reactivity. Source:

  • Room Temperature C-H Arylation of Benzofurans: Protocols for mild C-H activation using aryl iodides. Source:

  • Palladium-Catalyzed C–H Arylation with Triarylantimony Difluorides: Specific methodology for synthesizing 2-arylbenzofurans. Source:

  • Lithiation in Benzofuran Derivatives: Classical review of lithiation selectivity in oxygen heterocycles. Source:

  • Gold-Catalyzed C2-Functionalization: Alternative methods using diazoesters for alkylation. Source:

Sources

Application Note & Protocols: Accelerating Drug Discovery with Benzofuran Libraries Derived from 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] The efficient construction of diverse chemical libraries around this core is paramount for identifying novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid , a versatile trifunctional building block, for the rapid generation of benzofuran-based libraries. We present detailed protocols for orthogonal chemical modifications at three distinct positions of the scaffold: amide coupling at the C2-carboxylic acid, nucleophilic aromatic substitution (SNAr) at the C4-fluoro position, and functionalization of the C7-nitro group.

Introduction: The Power of a Trifunctional Scaffold

In the quest for novel therapeutics, the ability to rapidly synthesize and screen a wide array of structurally related molecules is a cornerstone of modern drug discovery. Benzofuran derivatives have consistently demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4] The strategic value of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid lies in its three distinct, orthogonally reactive functional groups. This design allows for a systematic and divergent approach to library synthesis, enabling the exploration of chemical space around the benzofuran core in three different vectors.

  • C2-Carboxylic Acid: Serves as a classical handle for creating diverse amide libraries, a foundational reaction in medicinal chemistry due to its robustness and the vast commercial availability of primary and secondary amines.[5]

  • C4-Fluoro Group: This position is strategically activated for Nucleophilic Aromatic Substitution (SNAr) by the powerfully electron-withdrawing nitro group located at the C7 position. This allows for the introduction of a wide range of nucleophiles.[6]

  • C7-Nitro Group: Beyond its role in activating the C4 position, the nitro group itself can be readily reduced to an aniline, which provides a third, independent site for chemical diversification.

This multi-faceted reactivity profile makes the title compound an ideal starting point for generating libraries with significant molecular complexity from a single, common intermediate.

Strategic Overview: A Divergent Synthesis Approach

The core strategy involves leveraging the distinct reactivity of each functional group to build libraries in a controlled, stepwise manner. The following workflow illustrates the three primary diversification pathways originating from the central scaffold.

G cluster_0 Pathway 1: C2-Amidation cluster_1 Pathway 2: C4-SNAr cluster_2 Pathway 3: C7-Reduction & Functionalization A 4-Fluoro-7-nitrobenzo[b]furan- 2-carboxylic acid B Amide Library (R1-NH2, Coupling Reagent) A->B C SNA_r_ Library (R2-Nu, Base) A->C D Nitro Reduction (e.g., SnCl2) A->D E Amine Functionalization Library (Acylation, Sulfonylation, etc.) D->E R3-X

Figure 1: Divergent synthetic pathways from the core scaffold.

Protocol 1: Library Generation via Amide Coupling at the C2-Position

Amide bond formation is a reliable and high-yielding reaction, making it an excellent first step for library diversification. We recommend using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent due to its high efficiency and low rate of racemization.[7]

Rationale for Experimental Choices
  • Coupling Reagent (HATU): HATU is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive activated esters, facilitating efficient coupling even with sterically hindered or poorly nucleophilic amines.

  • Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base. Its role is to deprotonate the carboxylic acid and the protonated amine, preventing the formation of non-reactive ammonium carboxylate salts and neutralizing the acid generated during the reaction.

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the starting materials, reagents, and the activated intermediates.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Activation: Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stirring: Stir the mixture at room temperature for 20-30 minutes. During this time, the solution may change color, indicating the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq), either neat if it is a liquid or as a solution in a small amount of DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Representative Data
Amine NucleophileTypical Reaction TimeTypical Yield Range
Benzylamine2 hours85-95%
Morpholine1.5 hours90-98%
Aniline4 hours75-85%
(R)-1-Phenylethanamine3 hours80-90%

Protocol 2: Library Generation via SNAr at the C4-Position

The fluorine at the C4-position is highly activated towards nucleophilic attack due to the resonance-stabilizing effect of the para-nitro group. This allows for efficient displacement with a variety of nucleophiles under relatively mild conditions.

The SNAr Mechanism: Causality in Action

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second, typically rapid step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism Reactants Benzofuran-F + Nu:⁻ TS1 Reactants->TS1 Addition (rate-determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Addition (rate-determining) TS2 Meisenheimer->TS2 Elimination (fast) Products Benzofuran-Nu + F⁻ TS2->Products Elimination (fast)

Figure 2: Energy profile for a typical SNAr reaction.

Detailed Step-by-Step Protocol (Amine Nucleophile)
  • Preparation: In a sealed vial, dissolve the 4-Fluoro-7-nitrobenzofuran starting material (1.0 eq, either the acid or an ester/amide derivative) in an anhydrous polar aprotic solvent such as DMF or DMSO (approx. 0.2 M).

  • Reagent Addition: Add the amine or thiol nucleophile (1.5 - 2.0 eq) to the solution, followed by a mild base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Heating: Seal the vial and heat the reaction mixture to between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the chosen reagent.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Protocol 3: C7-Nitro Group Reduction and Subsequent Functionalization

The final diversification point is the C7-nitro group. Its reduction to an amine provides a nucleophilic center that can be functionalized in numerous ways, significantly expanding the structural diversity of the library.

Detailed Step-by-Step Protocol

Step A: Nitro Group Reduction

  • Preparation: Dissolve the nitro-benzofuran substrate (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 5.0 eq).

  • Heating: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the reaction to room temperature and carefully neutralize by the slow addition of a saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Extract the resulting slurry with ethyl acetate. The product aniline is often more polar than the starting nitro compound.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography to yield the 7-aminobenzofuran derivative.

Step B: Amine Functionalization (Example: Acylation)

  • Preparation: Dissolve the 7-aminobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) containing a base such as triethylamine or pyridine (1.5 eq).

  • Acylation: Cool the solution to 0 °C in an ice bath and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up & Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl and brine, then dry, concentrate, and purify as needed.

Orthogonal Strategy and Advanced Library Design

The true power of this scaffold is realized when these protocols are combined. For instance, a library of amines can be introduced at the C4 position via SNAr. Each member of this new library can then be subjected to amide coupling with a second library of diverse amines at the C2 position, leading to a geometrically expanding matrix of unique compounds.

Orthogonal_Strategy Start Core Scaffold SNAr_Lib C4-Library (via SNAr with Amine Set A) Start->SNAr_Lib 1. R1-NH2 Amide_Lib C2/C4-Dual Library (via Amide Coupling with Amine Set B) SNAr_Lib->Amide_Lib 2. R2-NH2 Final_Lib C2/C4/C7-Triple Library (via C7-Reduction & Acylation) Amide_Lib->Final_Lib 3. [H] 4. R3-COCl

Figure 3: Workflow for a multi-step, orthogonal library synthesis.

Conclusion

4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a highly valuable and versatile starting material for the construction of diverse benzofuran-based chemical libraries. By providing three distinct and orthogonally reactive sites, it enables a rational and efficient exploration of the chemical space surrounding this medicinally important scaffold. The protocols outlined in this document are robust, well-established, and can be readily adapted for high-throughput synthesis platforms, thereby accelerating the identification of new lead compounds in drug discovery programs.

References

  • BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. BenchChem.
  • Sustainable Science and Technology for Tomorrow. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Gaspar, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • Isaksson, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • Al-Ostoot, F.H., et al. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Kowalewska, M., et al. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ISRN Organic Chemistry.
  • Kappe, C. O., et al. (2012). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Beilstein Journal of Organic Chemistry.
  • Ryan, J. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Press.
  • Kowalewska, M., et al. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
  • Al-Majed, A. A., et al. (2021). Evaluation of 4-fluoro-7-nitrobenzofurazan as a dual-function chromogenic and fluorogenic probe.... ResearchGate.
  • Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Strieth-Kalthoff, F., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Sigman, M.S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Nature.
  • Synfacts. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Thieme.
  • Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic-chemistry.org.
  • Google Patents. (2009). US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid.
  • Arkat USA. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkat USA.
  • Kowalewska, M., et al. (2012). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center.
  • ResearchGate. (n.d.). Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). ResearchGate.

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Troubleshooting & Optimization

Solubility issues of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support guide for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid.

Q1: Why is 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid so difficult to dissolve?

A1: The solubility challenges of this molecule arise from its complex and somewhat contradictory chemical structure.

  • Hydrophobic Core: The benzofuran ring system is inherently aromatic and nonpolar, favoring dissolution in organic solvents.

  • Polar Functional Groups: The molecule possesses three highly polar functional groups: a carboxylic acid (-COOH), a nitro group (-NO2), and a fluoro group (-F).

  • Intermolecular Forces: The carboxylic acid group can form strong hydrogen bonds, and the nitro group adds significant dipole-dipole interactions. These forces can lead to high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state crystal and allow solvent molecules to solvate it.[1][2]

The combination of a nonpolar core with multiple, strong polar groups means the compound is often poorly soluble in both purely nonpolar solvents (like hexanes) and highly polar protic solvents (like water). It typically requires a polar aprotic solvent that can effectively disrupt these strong intermolecular forces.

Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?

A2: For initial stock solutions, we strongly recommend high-purity, anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These are powerful polar aprotic solvents capable of disrupting the hydrogen bonds and solvating the polar groups of the molecule. DMSO is often preferred due to its miscibility with a wide range of aqueous and organic media, which is crucial for subsequent dilutions in biological assays.[3][4][5]

Q3: My compound will not fully dissolve in DMSO at room temperature. What are the next steps?

A3: If you observe particulate matter after vortexing, you can employ gentle energy input to facilitate dissolution.

  • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break apart particle agglomerates and enhance solvent interaction.

  • Gentle Warming: Warm the solution to 30-40°C in a water bath. This increases the kinetic energy of the solvent molecules, often improving solubility. Crucially, verify the thermal stability of the compound before applying heat. For many benzofuran derivatives, this level of gentle, short-term heating is acceptable, but it should always be approached with caution.

If the compound remains insoluble, you are likely attempting to create a solution that is above its saturation point. In this case, you must reduce the target concentration.

Q4: What is the maximum permissible concentration of DMSO or DMF in my cell-based assay?

A4: This is a critical parameter that must be empirically determined for your specific experimental system. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) .[3][4] Many sensitive cell lines may require concentrations as low as 0.1%. Higher concentrations can lead to cytotoxicity, altered cell signaling, or other off-target effects. Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of the organic solvent used to dissolve the compound.[4]

Troubleshooting Guide: Step-by-Step Resolution of Solubility Issues

This guide provides a logical workflow for diagnosing and solving solubility problems encountered during your experiments.

Problem 1: The compound fails to dissolve when preparing the initial stock solution.
  • Observation: Visible solid particles remain in the organic solvent (e.g., DMSO) even after vigorous vortexing.

  • Causality: The target concentration exceeds the compound's solubility limit in the chosen solvent, or the dissolution kinetics are very slow due to high crystal lattice energy.

  • Troubleshooting Workflow:

start Insoluble in Stock Solvent sonicate 1. Sonicate for 10-15 min start->sonicate warm 2. Warm gently to 30-40°C (Check Stability!) sonicate->warm check1 Still Insoluble? warm->check1 reduce_conc 3. Reduce Stock Concentration (e.g., from 20mM to 10mM) check1->reduce_conc Yes success Stock Solution Clear check1->success No stronger_solvent 4. Switch to a Stronger Solvent (e.g., NMP if using DMSO) reduce_conc->stronger_solvent fail Consult Technical Support stronger_solvent->fail

Caption: Workflow for dissolving the initial stock solution.

Problem 2: The compound precipitates when the stock solution is diluted into an aqueous buffer or cell culture medium.
  • Observation: The solution becomes cloudy, hazy, or forms a visible precipitate immediately upon adding the DMSO/DMF stock.

  • Causality: This is a classic case of exceeding the kinetic solubility limit.[6] While the compound is soluble in the concentrated organic stock, the final aqueous environment cannot support that concentration. The organic co-solvent percentage is too low to keep the hydrophobic benzofuran core in solution.

  • Troubleshooting Workflow:

start Precipitation in Aqueous Buffer check_dmso 1. Verify Final DMSO % is ≤ 0.5% (and non-toxic for your assay) start->check_dmso modify_dilution 2. Modify Dilution Technique (See Protocol 2) check_dmso->modify_dilution check1 Still Precipitates? modify_dilution->check1 serial_dilution 3. Use Intermediate Serial Dilutions (e.g., in 10% DMSO/Buffer) check1->serial_dilution Yes success Clear Final Solution check1->success No use_excipient 4. Advanced: Use Solubilizing Excipients (e.g., HP-β-CD) serial_dilution->use_excipient fail Re-evaluate Assay Concentration use_excipient->fail

Caption: Workflow for preventing precipitation during aqueous dilution.

Data Summary & Recommended Solvents

The following table summarizes potentially suitable organic solvents. The selection of a solvent should be guided by the requirements of the subsequent experimental steps.

SolventTypePolarity IndexBoiling Point (°C)Suitability & Notes for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid
DMSO Polar Aprotic7.2189Primary recommendation for stock solutions. Excellent solubilizing power. Miscible with water.[3][4]
DMF Polar Aprotic6.4153Strong alternative to DMSO. Potentially higher toxicity.
NMP Polar Aprotic6.5202A very strong solvent, to be used if DMSO/DMF fail.
Acetonitrile Polar Aprotic5.882Moderate solubility expected. Useful for analytical applications (e.g., HPLC).[7]
Ethanol Polar Protic4.378.4Limited solubility expected for the core structure. Can be used as a co-solvent.[8][9]
THF Polar Aprotic4.066Lower polarity; may not be sufficient for the polar functional groups.
Water Polar Protic10.2100Very poor solubility expected due to the hydrophobic benzofuran core.[2][9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh the required amount of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid in a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the final 10 mM concentration.

  • Initial Dissolution: Vortex the vial vigorously for 2 minutes.

  • Inspect Solution: Visually inspect the solution against a bright light for any undissolved particulate matter.

  • Apply Energy (If Needed): If particles are present, place the vial in a bath sonicator for 10 minutes. Re-inspect. If necessary, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, store the stock solution desiccated at -20°C or -80°C, protected from light. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Optimized Dilution of Organic Stock into Aqueous Buffer (Anti-Precipitation Method)

This protocol aims to minimize localized high concentrations of the compound, which is the primary cause of precipitation.

  • Prepare Buffer: Aliquot the final volume of your aqueous buffer or cell culture medium into a sterile tube.

  • Initiate Vortexing: Place the tube on a vortex mixer and begin mixing at a medium-high speed to create a vortex in the liquid.

  • Pipette Stock: Draw the required volume of the concentrated DMSO stock solution into a pipette tip.

  • Dispense into Vortex: Submerge the very end of the pipette tip into the upper portion of the vortex (not deep into the liquid). Dispense the stock solution slowly and steadily directly into the rapidly mixing buffer.

  • Continue Mixing: Allow the solution to continue vortexing for an additional 30-60 seconds after the stock has been added to ensure complete and uniform dispersion.

  • Immediate Use: Use the freshly diluted solution immediately for your experiment, as kinetically soluble compounds may precipitate over time.[6]

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations.
  • Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. [Link]

  • Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. ChemRxiv. [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]

  • Process for the preparation of 5-Nitrobenzofurans.
  • Physical Properties of Carboxylic Acids. CK-12 Foundation. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Fingerprint

The structural validation of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid presents a unique challenge due to the interplay between the electron-withdrawing nitro group, the spin-active fluorine nucleus (


F), and the benzofuran core.

This guide compares the spectral performance of this compound against its most common regioisomeric impurities (e.g., 5-fluoro or 6-nitro analogs) and evaluates solvent suitability. The core diagnostic signature relies on identifying the ortho-coupling system (H5/H6) perturbed by strong H-F coupling , distinct from the meta-coupling patterns observed in alternative isomers.

Comparative Solvent Performance: DMSO-d6 vs. Methanol-d4[2][3]

Selecting the correct solvent is not merely about solubility; it dictates the visibility of labile protons and the resolution of multiplet structures.

Performance Matrix
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) (Alternative)Implication for Analysis
Solubility High (50+ mg/mL)Moderate (10-20 mg/mL)DMSO is essential for crude reaction mixtures.
Acidic Proton (COOH) Visible (~13.5 ppm)Invisible (Exchanged)Use DMSO to confirm the oxidation state of the carboxylic acid.
Line Width Broader (Viscous)SharpMeOD resolves tight coupling patterns but loses the COOH integral.
Water Signal ~3.33 ppm~4.87 ppmMeOD water peak often obscures H3 or benzylic impurities.
Expert Insight: The "Invisible" Acid Trap

In drug development, quantifying the free acid versus a potential salt form is critical.

  • Protocol: Run the primary characterization in DMSO-d6 to integrate the COOH proton (1H).

  • Validation: If the COOH peak is broadened into the baseline (common with paramagnetic impurities), add 10

    
    L of D
    
    
    
    O to the DMSO tube. The peak will disappear, confirming its identity as labile.

Structural Elucidation & Assignment Logic

The Spin System

The molecule possesses three non-exchangeable protons: H3, H5, and H6 .[1]

  • H3: Located on the furan ring.

  • H5 & H6: Located on the benzene ring.

  • Substituents: Fluorine at C4, Nitro at C7.[1]

Theoretical vs. Experimental Shifts (DMSO-d6)
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Cause
COOH 13.5 - 14.0Broad Singlet-H-bonding (concentration dependent).
H6 8.25 - 8.35Doublet (d)

Deshielded by ortho-NO

group.
H3 7.80 - 7.90Doublet (d)

Deshielded by C2-COOH; Long-range coupling to F4.
H5 7.30 - 7.45DD (Doublet of Doublets)

,

Shielded by ortho-F; Large

coupling.

Critical Note on H-F Coupling: The coupling between Hydrogen and Fluorine (


F, Spin 1/2) is significant.[1] The ortho-coupling (

) is often 8–12 Hz , similar to the ortho-H-H coupling. This can cause H5 to appear as a pseudo-triplet if the resolution is insufficient.

Diagnostic Workflow: Distinguishing Isomers

The most common synthetic failure mode is regioisomerism during the nitration or cyclization steps. The workflow below details how to distinguish the target (4-Fluoro-7-nitro) from the alternative (5-Fluoro-7-nitro).

NMR_Logic_Tree Start Start: Acquire 1H NMR (DMSO-d6) Check_Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Check_Aromatic Decision_Coupling Check Coupling Pattern of Benzene Protons Check_Aromatic->Decision_Coupling Target_Pattern Pattern A: Ortho-Coupling (Two Doublets/DD, J ~9Hz) Decision_Coupling->Target_Pattern Large J (~9Hz) detected Isomer_Pattern Pattern B: Meta-Coupling (Two Singlets/Small Doublets, J ~2Hz) Decision_Coupling->Isomer_Pattern Only small J (<3Hz) detected Check_H5 Analyze Upfield Signal (H5) Is it a DD or Pseudo-Triplet? Target_Pattern->Check_H5 Conclusion_Isomer REJECT: 5-Fluoro Isomer (Protons are para to each other) Isomer_Pattern->Conclusion_Isomer Conclusion_Target CONFIRMED: 4-Fluoro-7-nitro (H5 couples to F4 and H6) Check_H5->Conclusion_Target Yes, large H-F coupling seen

Figure 1: Decision logic for distinguishing the 4-fluoro-7-nitro target from common regioisomers based on coupling constants.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the dried solid.

  • Dissolve in 0.6 mL DMSO-d6 (99.9% D).

  • Filtration: If the solution is cloudy (common with silica contamination), filter through a cotton plug into the NMR tube. Suspended solids cause magnetic field inhomogeneity, broadening the critical H-F splitting.[1]

Step 2: Acquisition Parameters (400 MHz+)[1]
  • Pulse Angle: 30° (ensures accurate integration of relaxation-delayed protons).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The H3 proton on the furan ring and the COOH proton often have long T1 relaxation times. A standard 1-second delay will lead to under-integration of H3 relative to the benzene protons.

  • Scans (NS): Minimum 16 (for S/N > 100).

  • Spectral Width: -2 to 16 ppm (to capture the COOH).

Step 3: Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz). Do not over-smooth; you need to resolve the

    
     coupling (~1.5 Hz).
    
  • Phasing: Manually phase the spectrum. Automated routines often fail on the broad COOH peak, distorting the baseline for the aromatic region.

Detailed Mechanism of Shifts

The "Push-Pull" Effect

The 4-Fluoro-7-nitrobenzo[b]furan system exhibits a classic electronic "push-pull" dynamic that defines its shifts:

  • H6 (Deshielded): The nitro group at C7 is strongly electron-withdrawing (Inductive

    
     and Mesomeric 
    
    
    
    ). This pulls electron density away from the ortho-proton (H6), shifting it downfield to ~8.3 ppm .
  • H5 (Shielded yet Coupled): The fluorine at C4 is electron-withdrawing by induction (

    
    ) but electron-donating by resonance (
    
    
    
    ). In aromatic rings, the resonance effect often dominates at the ortho/para positions, shielding H5 relative to H6.[1] However, the proximity to the fluorine nucleus induces a massive scalar coupling (
    
    
    ), splitting the signal into a distinct doublet of doublets.
  • H3 (The Furan Proton): H3 is typically found at 7.6 ppm in unsubstituted benzofuran. The C2-COOH group is electron-withdrawing, shifting H3 downfield to ~7.9 ppm . The proximity of F4 (peri-position) adds a long-range coupling component (

    
    ), often broadening the singlet into a fine doublet.
    

References

  • General Benzofuran Shifts

    • Spectroscopic identification of benzofuran derivatives. NIST Chemistry WebBook, SRD 69.[1]

    • [1]

  • Solvent Effects in NMR

    • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Fluorine-Proton Coupling Constants

    • Emsley, J. W., et al. "Fluorine coupling constants in aromatic compounds."[1] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Regioisomer Analysis

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Structure Elucidation).[1]

    • [1]

Sources

Comparing bioactivity of 4-fluoro vs non-fluorinated benzofuran derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Fluorination in Medicinal Chemistry: A Comparative Guide to 4-Fluoro vs. Non-Fluorinated Benzofuran Derivatives

Executive Summary This technical guide evaluates the pharmacodynamic and pharmacokinetic implications of substituting hydrogen with fluorine at the C4 position of the benzofuran scaffold. While the benzofuran ring is a privileged structure in drug discovery (found in amiodarone, methoxsalen, and saprisartan), the C4 position represents a critical "metabolic soft spot."[1]

Data indicates that 4-fluorination typically enhances metabolic stability by blocking CYP450-mediated hydroxylation without significantly altering the steric footprint of the molecule. This guide provides a side-by-side analysis of physicochemical properties, bioactivity profiles, and experimental protocols for validation.[1][2]

Part 1: Physicochemical & Structural Analysis[1][3]

The transition from a non-fluorinated (4-H) to a 4-fluoro (4-F) benzofuran is a strategic "bioisosteric" replacement.[1] Fluorine is the smallest halogen, allowing it to mimic hydrogen sterically while drastically altering the electronic landscape.

Table 1: Physicochemical Comparison (4-H vs. 4-F)
PropertyNon-Fluorinated (4-H)4-Fluoro Derivative (4-F)Impact on Bioactivity
Van der Waals Radius 1.20 Å1.47 ÅMinimal Steric Clash: Fits in most binding pockets where H fits.[1]
Electronegativity (Pauling) 2.14.0Electronic Withdrawal: Lowers electron density of the furan ring; reduces oxidative susceptibility.
C-X Bond Length 1.09 Å1.35 ÅBond Strength: C-F bond (116 kcal/mol) is stronger than C-H (99 kcal/mol), resisting metabolic cleavage.[1]
Lipophilicity (

LogP)
Baseline+0.1 to +0.3Permeability: Slight increase in lipophilicity improves membrane crossing and CNS penetration.[1]
Hammett Constant (

)
0.000.06pKa Modulation: Can lower the pKa of neighboring basic amines, reducing lysosomal trapping.[1]

Part 2: Pharmacodynamic & Pharmacokinetic Performance[2][4][5]

Metabolic Stability (The Primary Driver)

The C4 position of benzofuran is electron-rich and prone to electrophilic aromatic substitution, specifically oxidation by Cytochrome P450 enzymes (CYP3A4, CYP2D6).[1]

  • Mechanism: In the non-fluorinated parent, CYP450 introduces a hydroxyl group at C4 (or C5/C6 via NIH shift), leading to Phase II conjugation and rapid clearance.[1]

  • The Fluorine Effect: The C-F bond is metabolically inert. Substituting H with F at C4 effectively "caps" this metabolic soft spot.[1]

Binding Affinity (The Trade-off)[1]
  • Electronic Repulsion: The high electron density of fluorine can repel negative residues (Asp, Glu) in the target protein's binding pocket.

  • Dipole Interactions: Conversely, the C-F bond creates a strong dipole that can engage in favorable orthogonal multipolar interactions with backbone amides (C-F···H-N), potentially increasing potency (

    
    ).[1]
    
Case Study: VEGFR-2 Inhibition

In recent studies comparing benzofuran-based VEGFR-2 inhibitors (anti-cancer), the 4-fluoro analogs demonstrated superior profiles compared to their non-fluorinated counterparts.[1]

Comparative Data Summary:

  • Potency (

    
    ):  4-F analogs maintained comparable potency (within 2-fold) to 4-H parents, proving the steric change is tolerated.[1]
    
  • Half-life (

    
    ):  4-F analogs showed a 2-4x increase  in microsomal stability.[1][3]
    

Part 3: Visualization of Mechanisms

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how 4-fluorination prevents the formation of the unstable arene oxide intermediate, forcing the metabolic pathway toward slower, alternative routes.

MetabolicBlocking Parent Benzofuran (4-H) CYP CYP450 Enzyme Parent->CYP Binding Fluorinated 4-Fluorobenzofuran (4-F) Fluorinated->CYP Binding Intermediate Arene Oxide / Radical Cation CYP->Intermediate Oxidation at C4 Stable Metabolically Stable (Extended t1/2) CYP->Stable C-F Bond Resists Oxidation Metabolite 4-Hydroxy-Benzofuran (Rapid Clearance) Intermediate->Metabolite Re-aromatization

Caption: Comparative metabolic fate. The C-F bond resists the oxidative insertion typical of CYP450, diverting the molecule from rapid clearance pathways.

Diagram 2: Lead Optimization Workflow

A decision tree for medicinal chemists deciding when to deploy the 4-fluoro strategy.

OptimizationWorkflow Start Lead Compound (Benzofuran Core) Screen Microsomal Stability Screen (Human/Rat Liver Microsomes) Start->Screen Decision Is t1/2 < 30 min? Screen->Decision MetID Metabolite ID (LC-MS/MS) Decision->MetID Yes (Unstable) Retest Retest Potency (IC50) & Stability Decision->Retest No (Stable) CheckPos Is Oxidation at C4? MetID->CheckPos Synthesize Synthesize 4-Fluoro Analog CheckPos->Synthesize Yes AltStrategy Explore C5/C6 Blocking or Reduce Lipophilicity CheckPos->AltStrategy No Synthesize->Retest

Caption: Strategic workflow for implementing 4-fluorination during lead optimization (LO) to address metabolic instability.

Part 4: Experimental Protocols

To validate the superiority of the 4-fluoro derivative, the following protocols are recommended.

Protocol A: Microsomal Stability Assay (Comparative)

Objective: Determine intrinsic clearance (


) and half-life (

) of 4-H vs 4-F analogs.
  • Preparation:

    • Prepare 10 mM stock solutions of test compounds (4-H and 4-F) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.[1]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1 µM) to minimize enzyme saturation.[1]

    • Pre-incubate at 37°C for 5 min.

    • Initiate: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Take aliquots (50 µL) at

      
       min.
      
    • Quench: Immediately add to 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Calculation:

    • Plot

      
       vs. time.[1][4] The slope is 
      
      
      
      .[1]
    • 
      .[1]
      
    • Success Criteria: 4-F derivative should show

      
       increase in 
      
      
      
      compared to 4-H.[1]
Protocol B: Synthesis of 4-Fluorobenzofuran Scaffold

Note: Direct fluorination of benzofuran is difficult.[1] The preferred route is cyclization of fluorinated precursors.

  • Starting Material: 3-Fluorophenol.[1][4]

  • O-Alkylation: React with bromoacetaldehyde diethyl acetal in DMF (

    
    , 80°C) to form the phenoxyacetal.
    
  • Cyclization: Treat with polyphosphoric acid (PPA) in chlorobenzene at reflux.

    • Note: This typically yields a mixture of 4-fluoro and 6-fluorobenzofuran isomers due to cyclization at either ortho position.[1]

  • Purification: Separate isomers via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 4-fluoro isomer is typically less polar due to the "ortho effect" shielding the oxygen.

References

  • BenchChem. (2025).[1][2] Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide.

  • Hagat, H., et al. (2023).[1] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[5] PMC.[1][6]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1][4][7] [1]

  • Khanam, H., & Shamsuzzaman. (2015).[1][7] Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry.[1][7]

  • Emsley, J. W. (1968).[1] The effect of fluorine substitution on the electronic properties of aromatic systems.[3][8] Journal of the Chemical Society A. [1][8]

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, with a Focus on Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, a complex heterocyclic compound. As a substituted benzofuran, this molecule and its analogues are of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities associated with the benzofuran scaffold.[1][2] Accurate and unambiguous structural characterization is a critical first step in any research and development pipeline.

This document serves a dual purpose: first, to offer a detailed theoretical interpretation of the compound's IR spectrum, grounded in established spectroscopic principles. Second, to provide a comparative overview, positioning IR spectroscopy within a broader analytical workflow that includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore the unique insights each technique provides, their respective strengths and limitations, and how they collectively contribute to the comprehensive characterization of novel chemical entities.

Part 1: In-Depth IR Spectrum Analysis of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Infrared spectroscopy is a powerful and rapid analytical technique for identifying the functional groups present in a molecule.[3] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.

The structure of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a composite of several distinct functional groups, each with characteristic vibrational modes. The IR spectrum is therefore expected to be a superposition of absorptions from the carboxylic acid, the aromatic nitro group, the carbon-fluorine bond, and the benzofuran ring system itself.

Predicted IR Absorption Bands and Vibrational Assignments

The following table summarizes the key vibrational modes anticipated for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid. The predicted wavenumber ranges are based on established data for each functional group.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity Rationale and Commentary
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500Very Broad, StrongThis is one of the most characteristic bands in IR spectroscopy. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[4][5] This band will likely overlap with and obscure the sharper C-H stretching bands.[4]
C=O Stretch1760 - 1690Strong, SharpThe carbonyl stretch of a carboxylic acid is typically very intense due to the large change in dipole moment during vibration.[6] Conjugation with the benzofuran ring system may shift this peak towards the lower end of the range.
C-O Stretch1320 - 1210Medium-StrongThis band arises from the stretching of the single bond between the carbonyl carbon and the hydroxyl oxygen.[4][7]
O-H Bend1440 - 1395 & 950 - 910Medium, BroadThe in-plane and out-of-plane bending vibrations of the O-H group. The higher frequency band may be difficult to distinguish from C-H bending modes.[4]
Nitro Group (-NO₂) Asymmetric N-O Stretch1550 - 1475Very StrongAromatic nitro groups produce two of the most intense and easily identifiable bands in the spectrum.[3][8][9] The asymmetric stretch appears at a higher frequency.
Symmetric N-O Stretch1360 - 1290Very StrongThe symmetric stretch is also very intense.[8][10] The presence of this strong doublet is a reliable indicator of a nitro group.[9]
Aromatic System (Benzofuran) Aromatic C-H Stretch3100 - 3000Weak to MediumThe stretching of C-H bonds on the aromatic ring occurs at a slightly higher frequency than aliphatic C-H stretches.[11][12][13] These may appear as small, sharp peaks on the shoulder of the broad O-H band.
Aromatic C=C Stretch1600 - 1450Medium to Weak (multiple bands)The complex in-ring vibrations of the benzofuran system result in a series of absorptions in this region.[11][13][14] Typically, two or more distinct bands are observed.
C-H Out-of-Plane (OOP) Bend900 - 675Medium to StrongThe position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[11][14] A detailed analysis of this region could provide confirmatory evidence for the substituent positions.
Carbon-Fluorine Bond (C-F) C-F Stretch1360 - 1000StrongThe C-F stretch is typically a strong and sharp band.[15] However, its wide range makes definitive assignment challenging, as it falls within the crowded "fingerprint region" and can overlap with C-O and nitro group symmetric stretching bands.

Part 2: Experimental Protocol and Workflow

To obtain a high-quality IR spectrum, a carefully planned experimental procedure is essential. The following protocol outlines a standard method using Attenuated Total Reflectance (ATR) FTIR, a common technique that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Spectroscopy
  • Sample Preparation:

    • Causality: The sample must be pure and completely dry. The presence of water will introduce a broad O-H absorption band around 3400 cm⁻¹, which can interfere with the analysis of the carboxylic acid's O-H stretch and other nearby peaks.

    • Procedure: Ensure the synthesized 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid has been dried under vacuum to remove any residual solvent or moisture. A small amount of the solid sample (typically 1-2 mg) is required.

  • Instrument Setup & Background Scan:

    • Causality: A background spectrum must be collected to account for absorptions from atmospheric gases (CO₂, H₂O) and the instrument itself. This ensures that the final spectrum contains only the absorptions from the sample.

    • Procedure: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Initiate a background scan in the instrument software, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Sample Analysis:

    • Causality: Proper contact between the sample and the ATR crystal is crucial for obtaining a strong signal. The ATR technique relies on an evanescent wave that penetrates a short distance into the sample.

    • Procedure: Place the solid sample directly onto the ATR crystal. Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact across the crystal surface.

  • Data Acquisition:

    • Causality: The number of scans and the spectral resolution are key parameters. Co-adding multiple scans improves the signal-to-noise ratio, while the resolution determines the ability to distinguish between closely spaced peaks. A resolution of 4 cm⁻¹ is sufficient for most routine analyses.

    • Procedure: Initiate the sample scan, using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • Causality: The raw data is processed to yield a spectrum that is ready for analysis. This involves identifying peak positions and correlating them with known vibrational frequencies of functional groups.

    • Procedure: Label the significant peaks in the spectrum. Compare the observed peak positions with the predicted values in the table above to assign the vibrational modes and confirm the presence of the expected functional groups.

Workflow for IR Spectrum Analysis

IR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis Sample_Prep Sample Purification & Drying Background_Scan Acquire Background Spectrum (Air/Solvent) Load_Sample Load Sample onto ATR Crystal Background_Scan->Load_Sample Acquire_Spectrum Acquire Sample Spectrum Load_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction, etc.) Acquire_Spectrum->Process_Data Peak_Picking Identify Peak Wavenumbers (cm⁻¹) Process_Data->Peak_Picking Assign_Bands Assign Vibrational Modes to Functional Groups Peak_Picking->Assign_Bands Final_Report Final Structural Confirmation Assign_Bands->Final_Report

Caption: Experimental workflow for ATR-FTIR analysis.

Part 3: A Comparative Guide to Spectroscopic Techniques

While IR spectroscopy excels at functional group identification, it rarely provides a complete structural picture on its own. For unambiguous characterization of a novel molecule like 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, a multi-technique approach is imperative. Here, we compare FTIR with ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Comparison of Key Analytical Techniques
Technique Information Provided Strengths Limitations
FTIR Spectroscopy Presence of functional groups (e.g., -OH, C=O, -NO₂, C-F).• Fast and non-destructive• Small sample requirement• Excellent for identifying key functional groups• Provides limited information on molecular connectivity and stereochemistry• Complex spectra in the "fingerprint region" can be difficult to interpret fully
¹H NMR Spectroscopy The chemical environment, number, and connectivity of hydrogen atoms.• Detailed information on proton environments• Spin-spin coupling reveals adjacent protons, aiding in connectivity mapping• Integration gives the ratio of protons• Requires larger sample size than MS• Can be complex for molecules with many overlapping signals• Isotope-specific (¹H)
¹³C NMR Spectroscopy The chemical environment and number of unique carbon atoms.• Directly probes the carbon skeleton• Each unique carbon gives a distinct signal (typically)• Complements ¹H NMR for full structure elucidation• Low natural abundance of ¹³C (1.1%) results in lower sensitivity and requires longer acquisition times• No coupling information in standard broadband-decoupled spectra
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.• Extremely high sensitivity (sub-picomole)• Provides the molecular formula with high-resolution MS• Fragmentation patterns can reveal structural motifs• Typically a destructive technique• Isomers often cannot be distinguished without tandem MS (MS/MS)• Does not directly provide information on functional groups or connectivity
Integrated Analytical Workflow

The most robust approach to structural elucidation involves using these techniques in a complementary fashion. The data from each experiment provides a piece of the puzzle, and together they lead to a single, consistent structure.

Integrated_Workflow cluster_techniques Spectroscopic Analysis cluster_info Derived Information Compound 4-Fluoro-7-nitrobenzo[b]furan -2-carboxylic Acid FTIR FTIR Compound->FTIR NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS FTIR_Info Identifies: • -COOH • -NO₂ • Aromatic Ring • C-F FTIR->FTIR_Info NMR_Info Determines: • H & C Environments • Atom Connectivity • Positional Isomerism NMR->NMR_Info MS_Info Determines: • Molecular Weight • Elemental Formula (with HRMS) MS->MS_Info Elucidation Complete Structural Elucidation FTIR_Info->Elucidation NMR_Info->Elucidation MS_Info->Elucidation

Caption: Integrated workflow for structural elucidation.

Conclusion

The infrared spectrum of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is predicted to be rich and complex, with highly characteristic bands confirming the presence of its core functional groups: the hydrogen-bonded carboxylic acid, the strongly absorbing nitro group, the aromatic benzofuran core, and the carbon-fluorine bond. While IR spectroscopy serves as an invaluable and rapid first-pass analytical tool for confirming the successful synthesis of the target functional groups, it is not sufficient for full structural verification.

For drug development professionals and researchers, an integrated analytical approach is the gold standard. The functional group information from IR, combined with the detailed connectivity map from NMR and the precise molecular weight and formula from high-resolution MS, provides the unambiguous and self-validating data required to confidently determine the structure of a novel compound. This multi-faceted characterization is fundamental to ensuring the identity and purity of compounds advancing through the discovery and development process.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • SlidePlayer. (2023). ir spectrum of carboxylic acids and alcohols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). New benzofuran derivatives as an antioxidant agent. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Retrieved from [Link]

  • YouTube. (2022). How to Read IR spectrum? (with subtitles) | The carbonyl group | carboxylic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]

  • MDPI. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. Retrieved from [Link]

  • Spectroscopy Online. (2020). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid. While a published crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD), this document outlines a robust, field-proven workflow based on established crystallographic principles and comparative analysis with structurally related benzofuran derivatives. We will explore the primary technique of single-crystal X-ray diffraction, from crystal growth to data refinement, and discuss complementary and alternative analytical methods. The guide is designed to equip researchers with the necessary expertise to successfully elucidate the solid-state architecture of this and similar pharmaceutical building blocks, a critical step in understanding their physicochemical properties and informing drug design.

Introduction: The Significance of Solid-State Structure in Drug Development

The three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to its physical and chemical properties. For an active pharmaceutical ingredient (API) like 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, a derivative of the biologically significant benzofuran scaffold, understanding its crystal structure is paramount. It dictates crucial parameters such as solubility, dissolution rate, stability, hygroscopicity, and bioavailability. Furthermore, knowledge of intermolecular interactions can guide the development of new crystalline forms (polymorphs, co-crystals) with optimized properties. This guide will compare and contrast the primary methods for elucidating this vital structural information.

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom and a nitro group can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. Therefore, a detailed structural analysis is essential for rational drug design and development.

The Primary Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. The workflow involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions are inferred.

Experimental Protocol: From Powder to Structure
Step 1: Synthesis and Purification

The synthesis of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid would likely follow established routes for benzofuran-2-carboxylic acids. A common method involves the reaction of a substituted salicylaldehyde with an appropriate halogenated acetic acid derivative, followed by cyclization.

Illustrative Synthetic Pathway:

synthesis 2-hydroxy-3-nitro-6-fluorobenzaldehyde 2-hydroxy-3-nitro-6-fluorobenzaldehyde Intermediate Intermediate 2-hydroxy-3-nitro-6-fluorobenzaldehyde->Intermediate + Ethyl bromomalonate (Perkin reaction) 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid Intermediate->4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid Hydrolysis & Decarboxylation

Caption: A plausible synthetic route to the target compound.

Following synthesis, rigorous purification by recrystallization or chromatography is crucial, as impurities can inhibit crystal growth. Spectroscopic characterization (NMR, IR, MS) is necessary to confirm the chemical identity and purity of the bulk material.

Step 2: Crystallization

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical. For a molecule like 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, with its polar carboxylic acid and nitro groups, a range of solvents should be screened.

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a partially covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.

Table 1: Suggested Solvents for Crystallization Screening

Solvent SystemRationale
Acetone, Ethyl AcetateGood starting points for moderately polar organic molecules.
Methanol, EthanolCapable of hydrogen bonding, which may compete with or facilitate desired intermolecular interactions.
Dichloromethane/Hexane mixtureA polar/non-polar solvent system for vapor diffusion or layering techniques.
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High-boiling point polar aprotic solvents, useful for compounds with low solubility in common organic solvents.
Step 3: Data Collection

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction intensities at various orientations.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm to best fit the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Structural Features and Comparison with Analogues

Based on the crystal structures of similar benzofuran and nitrobenzoic acid derivatives, we can anticipate several key structural features for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers via O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and stable motif for carboxylic acids in the solid state.

H_Bonding cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)O-H B H-O(O=)C-R A->B O-H···O B->A O-H···O

Caption: Expected carboxylic acid dimer formation via hydrogen bonding.

  • π-π Stacking: The planar benzofuran ring system is likely to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Other Weak Interactions: The nitro group and the fluorine atom can participate in weaker C-H···O and C-H···F interactions, which will further influence the three-dimensional packing.

  • Molecular Conformation: The carboxylic acid group may be twisted out of the plane of the benzofuran ring due to steric hindrance or to optimize intermolecular interactions. The degree of this torsion angle is a key structural parameter. Similarly, the nitro group may also exhibit some rotation out of the aromatic plane.

Table 2: Comparison with Known Benzofuran Crystal Structures

CompoundKey Supramolecular Interactions ObservedReference
1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoximeDimeric arrangement via O-H···N hydrogen bonds, C-H···π and π-π stacking interactions.
5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl esterC-H···O intermolecular hydrogen bonding and C-H···π interactions, forming a 2D supramolecular layer.
1-benzofuran-2-carboxylic acidCrystallizes in a monoclinic system with space group P21/n.
2-Furancarboxylic acidForms centrosymmetric dimers through hydrogen bonding between carboxylic acid groups.

Alternative and Complementary Techniques

While SC-XRD is the definitive method, other techniques provide valuable, albeit less detailed, structural information and are particularly useful when suitable single crystals cannot be obtained.

Powder X-ray Diffraction (PXRD)

PXRD is performed on a polycrystalline sample and provides a "fingerprint" of the crystalline phase.

  • Applications:

    • Phase identification and purity analysis of the bulk sample.

    • Polymorph screening.

    • Unit cell determination if the crystal system is of high symmetry.

  • Comparison to SC-XRD: PXRD does not provide the detailed atomic coordinates that SC-XRD does. However, it is a much faster technique and does not require single crystals. Structure solution from powder data is possible but is significantly more complex than from single-crystal data.

Computational Crystal Structure Prediction (CSP)

CSP methods use the molecular structure and energy calculations to predict possible crystal packing arrangements.

  • Applications:

    • Provides a theoretical understanding of the likely polymorphs and their relative stabilities.

    • Can aid in interpreting experimental PXRD data.

  • Comparison to SC-XRD: CSP is a theoretical approach and its predictions must be validated by experimental data. It provides insight into the potential energy landscape of crystallization but does not constitute an experimental structure determination.

Spectroscopic Methods (Solid-State NMR, Raman)

These techniques probe the local environment of atoms in the solid state.

  • Applications:

    • Can distinguish between different polymorphic forms.

    • Provides information about intermolecular interactions, such as hydrogen bonding.

  • Comparison to SC-XRD: These methods provide information that is complementary to diffraction techniques. They do not yield a full 3D structure but can confirm specific structural features.

Conclusion

The determination of the crystal structure of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a critical step in its development as a potential pharmaceutical agent. This guide has outlined a comprehensive strategy, with a primary focus on the definitive method of single-crystal X-ray diffraction. By leveraging established protocols for crystallization and data analysis, and by drawing comparisons with structurally related molecules, researchers can confidently approach the elucidation of its solid-state architecture. The anticipated formation of hydrogen-bonded dimers and the presence of π-π stacking are key hypotheses to be tested. Alternative techniques such as PXRD and computational modeling serve as valuable tools for polymorph screening and for situations where single crystal growth proves intractable. The successful determination of this crystal structure will provide invaluable insights into its properties and pave the way for its rational development.

References

  • Gül, M., et al. (2015). Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2-phenylacetyl)oxime. ResearchGate. Available at: [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Available at: [Link]

  • Li, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(3), 315. Available at: [Link]

  • Various Authors. Benzamide; Benzofuran; 2H-Chromen; Single Crystal Structure; X-Ray Diffraction. Scientific Research Publishing. Available at: [Link]

  • Various Authors. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Various Authors. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. Available at: [Link]

  • Wikipedia. 4-Fluoro-7-nitrobenzofurazan. Available at: [Link]

  • Organic Syntheses. 2-Furancarboxylic Acid and 2-Furylcarbinol. Available at: [Link]

  • Perlovich, G. L., et al. (2021). A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. Molecules, 26(11), 3444. Available at: [Link]

  • Darwish, I. A., et al. (2023). Evaluation of 4-fluoro-7-nitrobenzofurazan as a dual-function chromogenic and fluorogenic probe for tulathromycin and its innovative utility for development of two eco-friendly and

Technical Guide: Validating Synthesis of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of benzofuran scaffolds for medicinal chemistry—specifically 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid —synthetic validation is the critical bottleneck. While NMR confirms the core structure, it fails to detect trace synthetic by-products (0.1–1.0%) that can derail downstream biological assays.

This guide details the validation of this synthesis using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike traditional HPLC-UV, which relies solely on retention time, LC-MS provides mass-selective detection, allowing for the identification of co-eluting impurities and confirmation of the ionization efficiency of the carboxylic acid moiety.

The Core Challenge

The synthesis typically involves a Rap-Stoermer condensation or similar cyclization. The primary risks are:

  • Incomplete Cyclization: Presence of the open-chain intermediate.

  • Decarboxylation: Loss of the acidic moiety during workup.

  • Regioisomers: If the starting material (3-fluoro-6-nitrosalicylaldehyde) allows for competitive nucleophilic attacks.

Analytical Strategy: Why LC-MS?

To validate the synthesis effectively, we must compare the available analytical tools. The following table contrasts the performance of LC-MS against standard alternatives.

Table 1: Comparative Analytical Performance
FeatureHPLC-UV (PDA) 1H NMR (400 MHz) LC-MS (ESI-)
Primary Utility Routine Purity (%)Structural ElucidationImpurity ID & Trace Analysis
Sensitivity Moderate (

M)
Low (

M)
High (

M)
Specificity Low (Retention Time only)High (Chemical Shift)Very High (m/z + Retention Time)
Blind Spots Co-eluting peaks look like one peak.<1% impurities are lost in baseline noise.Matrix suppression (rare in synthesis).
Throughput High (10-20 min/run)Low (Sample prep heavy)High (10-20 min/run)
Suitability Routine QC Initial Characterization Process Validation
Expert Insight: The "Orthogonal" Approach

Do not view these as mutually exclusive. Use NMR to prove you made the right molecule once. Use LC-MS to prove you make it pure every time. HPLC-UV is insufficient for validation because nitro-aromatics often have broad UV absorption bands that mask co-eluting contaminants.

Synthetic & Analytical Workflow

The following diagram illustrates the relationship between the synthesis, potential failure modes, and the analytical decision matrix.

G Start Start: Synthetic Protocol Reaction Reaction: Salicylaldehyde + Ethyl Bromoacetate Start->Reaction Crude Crude Product Isolation Reaction->Crude Impurity1 Impurity A: Uncyclized Intermediate Reaction->Impurity1 Incomplete Cyclization Impurity2 Impurity B: Decarboxylated Product Reaction->Impurity2 Thermal Degradation LCMS LC-MS Analysis (ESI Negative Mode) Crude->LCMS Dissolve in MeOH Impurity1->LCMS Impurity2->LCMS Decision Data Evaluation LCMS->Decision Extract Ion Chromatogram (XIC) Pass PASS: Release Batch Decision->Pass Purity > 98% & Mass Confirmed Fail FAIL: Recrystallize Decision->Fail Impurity > 2% Fail->Crude Reprocess

Figure 1: Workflow linking synthetic risks to analytical checkpoints. Note how specific impurities feed into the LC-MS analysis.

LC-MS Method Development & Validation Protocol

This protocol is designed for Negative Ion Mode (ESI-) . Rationale: The target molecule contains a carboxylic acid (-COOH).[1][2][3] In negative mode, this deprotonates to form


, providing superior sensitivity compared to positive mode, where protonation is difficult due to the electron-withdrawing nitro and fluoro groups.
A. Instrument Conditions[4][5][6]
ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 50mm, 1.7 µmStandard reverse-phase retention for polar aromatics.
Mobile Phase A Water + 10mM Ammonium Formate (pH ~3.5)Buffer required. Low pH suppresses ionization on column (better peak shape) but Ammonium aids ionization in source.
Mobile Phase B Acetonitrile (LC-MS Grade)Strong solvent for elution.
Gradient 5% B to 95% B over 5 minFast screening gradient.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Ionization ESI Negative (-) Targets the Carboxylate anion (

).
Mass Range m/z 100 – 600Covers parent and dimers (

).
B. Validation Steps (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), perform these checks:

  • System Suitability Test (SST):

    • Inject a standard of the target molecule (if available) or a similar nitro-benzoic acid.

    • Requirement: Signal-to-Noise ratio > 100:1. Retention time stability < 2% RSD.

  • Specificity Check (The "Blank" Test):

    • Inject pure solvent (Blank).

    • Requirement: No peaks at the retention time of the product. This proves that carryover is not falsifying your yield.

  • Mass Accuracy & Fragmentation Confirmation:

    • Observe the parent ion

      
      .
      
    • Calculated MW: 225.01 Da (C9H4FNO5).

    • Observed m/z: ~224.00 (

      
      ).
      
    • Mechanism:[4][5] Use MS/MS (Collision Induced Dissociation) to confirm identity.

Data Interpretation: Fragmentation Pathway[5][9][10]

Understanding the fragmentation is crucial to distinguish the product from impurities.

Parent Ion: m/z 224 (


)
Key Fragments: 
  • Decarboxylation: Loss of

    
     (44 Da) 
    
    
    
    m/z 180.
  • Nitro Group Loss: Loss of

    
     (46 Da) or 
    
    
    
    (30 Da).

The following diagram details the expected MS/MS fragmentation, which serves as a "fingerprint" for identification.

Fragmentation Parent Parent Ion [M-H]- (m/z 224) Frag1 Fragment 1 [M-H-CO2]- (m/z 180) Parent->Frag1 Loss of CO2 (-44 Da) Frag2 Fragment 2 [M-H-CO2-NO2]- (m/z 134) Frag1->Frag2 Loss of NO2 (-46 Da) FragAlt Fragment 3 [M-H-CO2-NO]- (m/z 150) Frag1->FragAlt Loss of NO (-30 Da)

Figure 2: Proposed MS/MS fragmentation pathway for structural confirmation. The transition 224 -> 180 is diagnostic for the carboxylic acid.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
No Signal in MS Wrong Ionization ModeSwitch to ESI(-). Nitro-acids do not protonate well in ESI(+).
Split Peaks pH MismatchEnsure Mobile Phase A has buffering capacity (Ammonium Formate).
Mass Shift (+22) Sodium AdductCommon in glass storage. Look for

or switch to plastic containers.
Extra Peak (+18) HydrolysisIf an ester intermediate was used, this indicates incomplete hydrolysis.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[6][7][8] ICH Guidelines.[6][7][8] [Link]

  • Gamoh, K., et al. (2003).[4] Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry. [Link]

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. [Link]

  • Holcapek, M., et al. (2010). Mass Spectrometry of Nitro Compounds. Current Organic Chemistry. [Link]

  • PubChem. Compound Summary for 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid (Analogous Structures). National Library of Medicine. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. The unique trifecta of a fluorinated moiety, a nitroaromatic system, and a carboxylic acid group in this molecule necessitates a multi-faceted approach to waste management, grounded in a thorough understanding of its potential hazards.

This guide is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a self-validating system of safety and compliance.

Hazard Assessment & Immediate Safety Protocols

Before any disposal procedures begin, a comprehensive understanding of the risks associated with 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is paramount. While a specific Safety Data Sheet (SDS) may not always be accessible, the chemical's structure provides critical clues to its hazard profile.

  • Aromatic Nitro Compounds: This class of chemicals is often associated with toxicity and, in some cases, instability. Aromatic nitro compounds can be reactive, particularly with reducing agents, and may pose long-term health risks.[1] Many are suspected carcinogens.[1]

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, leading to high thermal stability and environmental persistence.[2] This characteristic places many fluorinated compounds, like PFAS, in the category of "forever chemicals," which require specialized disposal methods to ensure complete destruction.[2][3] Incomplete combustion can lead to the formation of hazardous byproducts.[2]

  • Carboxylic Acids: The carboxylic acid group imparts corrosive properties.[4] While some simple acid wastes can be neutralized, this is not permissible for a compound with additional hazardous characteristics.[5][6]

Mandatory Personal Protective Equipment (PPE)

Given the compound's characteristics, the following PPE is required at all times when handling the pure substance or its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of the acidic compound and fine dust particles which can cause serious eye irritation or damage.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact. The compound is expected to be a skin irritant, and absorption through the skin is a potential route of exposure.[7][9]
Body Protection A flame-resistant lab coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher).Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles, which can cause respiratory irritation.[10]

The Disposal Workflow: A Step-by-Step Protocol

The recommended and most environmentally sound method for the final disposal of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is high-temperature incineration by a licensed hazardous waste facility.[3][11] This method is necessary to break the stable carbon-fluorine bond and destroy the nitroaromatic structure.[2][11]

Diagram: Disposal Decision Workflow

The following diagram illustrates the procedural flow for handling and disposing of the chemical waste.

DisposalWorkflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Laboratory Storage cluster_2 Phase 3: Institutional Pickup & Final Disposal Start Waste Generation (e.g., residual solid, contaminated consumables) Segregate Segregate Waste Streams: 1. Solid Compound 2. Contaminated Sharps 3. Contaminated Consumables Start->Segregate Containerize Place in Designated, Compatible, and Labeled Hazardous Waste Containers Segregate->Containerize Label Affix Official Hazardous Waste Label (Complete all fields accurately) Containerize->Label Store Store in Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment Label->Store Inspect Weekly Inspection of SAA - Check container integrity - Ensure proper labeling Store->Inspect Full Container is Full or Ready for Disposal? Inspect->Full Full->Inspect No EHS Contact Environmental Health & Safety (EHS) for Waste Pickup Request Full->EHS Yes Transport EHS Collects Waste and Transports to Central Accumulation Area EHS->Transport Manifest Waste is Manifested for Off-site Shipment (Cradle-to-Grave Tracking) Transport->Manifest Incineration High-Temperature Incineration at a Licensed TSDF Manifest->Incineration

Caption: Workflow for the safe disposal of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid waste.

Protocol Steps:
  • Waste Identification and Segregation:

    • Solid Waste: Collect unadulterated or residual 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid in a dedicated, clean, and compatible container with a tightly sealing lid. The original product container is often suitable.[1]

    • Contaminated Labware: Disposable items such as gloves, weigh boats, and wipes that are contaminated with the compound must be collected separately as solid hazardous waste.[1] Do not mix with non-hazardous trash.

    • Sharps: Contaminated needles, scalpels, or broken glass must be placed in a designated sharps container that is puncture-resistant and clearly labeled as hazardous waste.

  • Container Management:

    • Compatibility: Use containers made of materials that will not react with the chemical (e.g., HDPE, glass). Avoid metal containers if there is any potential for acidic corrosion over time.

    • Labeling: As soon as the first item of waste is added, the container must be labeled with a hazardous waste tag.[1][12] The label must include:

      • The full chemical name: "4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid" (avoid abbreviations).

      • The words "Hazardous Waste".

      • An accurate description of the hazards (e.g., Toxic, Irritant, Corrosive).

      • The date accumulation started.

    • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[12]

  • On-site Accumulation:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[1][6] This area must be at or near the point of waste generation.[6]

    • Ensure the SAA is away from incompatible materials, especially strong bases and reducing agents.[7]

    • It is a best practice to use a secondary containment bin to prevent the spread of material in the event of a leak.[1]

  • Requesting Disposal:

    • When the waste container is full (do not overfill) or when your research with the compound is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

    • Follow your institution's specific procedures for submitting a pickup request. Do not attempt to transport the waste to a central holding facility yourself.[1]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill of the solid, or if there is a risk of airborne dust, evacuate the immediate area.

  • Don PPE: Before cleaning, don the full PPE detailed in Section 1.

  • Containment & Cleanup:

    • Do not use combustible materials like paper towels to absorb the bulk of a solid spill.[1]

    • Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container, minimizing dust generation.[7]

    • Decontaminate the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all cleaning materials, including contaminated wipes and gloves, as hazardous waste.[1]

  • Label and Dispose: Label the spill cleanup waste container and manage it according to the disposal workflow above.

Regulatory Framework: Ensuring Compliance

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[13]

  • Generator Responsibility: Under RCRA, the waste generator (your institution/lab) is responsible for the waste from "cradle-to-grave."[14] This means liability does not end when the waste is picked up.

  • Waste Characterization: This compound would likely be classified as a hazardous waste due to its characteristics of toxicity (from the nitroaromatic group) and potentially corrosivity (from the carboxylic acid group).

  • Documentation: Your EHS department will manage the required documentation, including the hazardous waste manifest, which tracks the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][15]

By adhering strictly to the procedures outlined in this guide and working closely with your institution's EHS professionals, you ensure the safe and compliant disposal of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • European Union. (n.d.). Fluorinated Greenhouse Gases. Retrieved from [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • RBNAinfo. (2022, January 14). SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitrocellulose Drum Removal Work Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 2-FUROIC ACID 98% - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Toxicology. (1998). TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoro-7-nitrobenzofurazan. Retrieved from [Link]

  • GovInfo. (2015, August 13). Federal Register, Volume 80 Issue 156. Retrieved from [Link]

  • MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]

  • CDM Smith. (2024). EPA proposes regulation of PFAS under the Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]

  • Material Safety Data Sheet (MSDS). (n.d.). 2-Furoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Furancarboxylic acid - NIST WebBook. Retrieved from [Link]

  • PMC. (n.d.). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.